molecular formula C10H6BrNO2S B1465121 5-(4-Bromophenyl)thiazole-2-carboxylic acid CAS No. 1397195-30-0

5-(4-Bromophenyl)thiazole-2-carboxylic acid

Cat. No.: B1465121
CAS No.: 1397195-30-0
M. Wt: 284.13 g/mol
InChI Key: XZXFXAHUFUAMPI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2S and its molecular weight is 284.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFXAHUFUAMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(4-Bromophenyl)thiazole-2-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural analysis, and synthetic methodologies for 5-(4-Bromophenyl)thiazole-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and drug discovery.

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) [1]

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a thiazole core substituted at the C2 position with a carboxylic acid and at the C5 position with a 4-bromophenyl moiety.[1] This specific substitution pattern confers a linear, rigid geometry distinct from its more common 4-phenyl isomer. It serves as a critical "linchpin" scaffold in medicinal chemistry, offering two orthogonal reactive handles: a carboxylic acid for amide/ester formation and an aryl bromide for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 5-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid
Molecular Formula C₁₀H₆BrNO₂S
Molecular Weight 284.13 g/mol
Appearance Off-white to pale yellow solidTypical for thiazole acids
Solubility DMSO, DMF, MeOH (hot); Poor in Water
pKa (Acid) ~2.5 – 2.9 (Predicted)Acidic due to electron-deficient ring
LogP ~2.8Moderate lipophilicity
H-Bond Donors/Acceptors 1 / 4
Rotatable Bonds 2C2-COOH and C5-Phenyl
Structural Geometry Analysis

Unlike the 4-substituted thiazoles, which adopt a "bent" conformation relative to the C2-N3 axis, the 5-substituted derivatives maintain a more linear vector.[1] This geometric distinction is crucial in Structure-Activity Relationship (SAR) studies, particularly when designing ligands for narrow binding pockets or rigid linkers for PROTACs (Proteolysis Targeting Chimeras).

Synthetic Methodology

Synthesis of the 5-aryl isomer is more challenging than the 4-aryl isomer (which is readily accessible via Hantzsch synthesis).[1] The most robust route utilizes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on a pre-functionalized thiazole core.[1]

Core Synthetic Route: Regioselective Suzuki Coupling

This protocol leverages the higher reactivity of the heteroaryl halide (5-bromothiazole) compared to the aryl halide (4-bromophenylboronic acid) or vice versa, depending on the starting material. The preferred route avoids self-coupling and preserves the bromine "handle" on the phenyl ring.

Protocol: C5-Arylation of Thiazole-2-Carboxylate

Starting Materials:

  • Ethyl 5-bromothiazole-2-carboxylate (Electrophile)[1]

  • 4-Bromophenylboronic acid (Nucleophile)[1]

    • Note: Using the boronic acid retains the bromine on the phenyl ring because the oxidative addition occurs preferentially at the electron-deficient thiazole C-Br bond under controlled conditions.[1]

Step-by-Step Workflow:

  • Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1 v/v) with nitrogen for 15 minutes.

  • Reagent Loading: In a reaction vessel, combine:

    • Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv)[1]

    • 4-Bromophenylboronic acid (1.05 equiv)[1]

    • Potassium Phosphate (K₃PO₄, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM complex (3-5 mol%).[1] The bidentate ligand (dppf) prevents rapid catalyst decomposition and promotes coupling at the sterically less hindered but electronically activated C5 position.

  • Reaction: Heat to 80°C for 4–6 hours under inert atmosphere. Monitor via LC-MS for the intermediate ester.

  • Hydrolysis (Critical Step):

    • Cool the mixture to room temperature.

    • Add LiOH (3.0 equiv) dissolved in water.

    • Stir at room temperature. Do not heat strongly during hydrolysis to avoid decarboxylation (see Section 4).

  • Workup: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product will precipitate.[2] Filter, wash with cold water, and dry under vacuum.

Visualization: Synthetic Pathway

Synthesis Start Ethyl 5-bromothiazole- 2-carboxylate Catalyst Pd(dppf)Cl2 K3PO4, Dioxane/H2O Start->Catalyst Boronic 4-Bromophenyl- boronic acid Boronic->Catalyst Inter Intermediate: Ethyl 5-(4-bromophenyl) thiazole-2-carboxylate Catalyst->Inter Suzuki Coupling (C-C Bond Formation) Hydrolysis LiOH / THF / H2O (Room Temp) Inter->Hydrolysis Final Target: 5-(4-Bromophenyl)thiazole- 2-carboxylic acid Hydrolysis->Final Saponification

Caption: Regioselective synthesis via Suzuki cross-coupling followed by mild saponification.

Expert Insights: Stability & Handling

The Decarboxylation Risk

Thiazole-2-carboxylic acids are inherently unstable compared to their benzene counterparts.[1] The electron-withdrawing nature of the nitrogen atom at position 3 facilitates the loss of CO₂ to generate a transient ylide or anion at C2, which is then protonated.

  • Mechanism: Thermal decarboxylation proceeds via a zwitterionic intermediate.

  • Risk Factor: High temperatures (>100°C) or strongly acidic conditions can trigger spontaneous decarboxylation, yielding 5-(4-bromophenyl)thiazole (loss of the acid group).

  • Mitigation:

    • Perform saponification at ambient temperature.

    • Store the solid acid at -20°C.[1][3][4][5][2]

    • In synthetic applications (e.g., amide coupling), activate the acid at low temperature (0°C) using mild reagents like HATU or EDC/HOBt rather than refluxing in thionyl chloride.

Reactivity & Applications in Drug Discovery

This scaffold is a "Dual-Handle" building block. The chemical orthogonality between the carboxylic acid and the aryl bromide allows for sequential, controlled functionalization.

Functionalization Logic
  • Handle A (Carboxylic Acid):

    • Reaction: Amide coupling.

    • Purpose: To attach the "warhead" or the primary binding motif that interacts with the biological target (e.g., H-bonding to a kinase hinge region).

  • Handle B (Aryl Bromide):

    • Reaction: Suzuki/Stille coupling or Buchwald-Hartwig amination.

    • Purpose: To extend the molecule into a solvent-exposed region or to link to an E3 ligase ligand (for PROTAC design).[1]

Visualization: Derivatization Logic

Reactivity Center 5-(4-Bromophenyl)thiazole- 2-carboxylic acid Acid COOH Group (C2 Position) Center->Acid Bromo Aryl Bromide (C5-Phenyl Position) Center->Bromo Amide Amide Formation (R-NH2 + HATU) Acid->Amide Library Combinatorial Library Generation Amide->Library Suzuki Suzuki Coupling (Ar-B(OH)2) Bromo->Suzuki Buchwald Buchwald Amination (HNR2) Bromo->Buchwald

Caption: Orthogonal reactivity profile allowing sequential library generation.

References

  • General Thiazole Chemistry & Decarboxylation

    • Title: Studies on Decarboxylation Reactions.
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the thermal instability of the C2-COOH group in thiazoles.
    • (Representative context for mechanism).

  • Suzuki Coupling on Thiazoles

    • Title: Microwave-assisted synthesis of 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling.[1][6]

    • Source:Semantic Scholar / Chemistry Journals.
    • Context: Validates the use of Pd-catalysis for coupling aryl boronic acids to heteroaryl bromides.
    • [Link to Source]([Link]

  • Thiazole Properties

    • Title: Thiazole-2-carboxylic acid Properties and Safety.[1][3][7][5]

    • Source:ChemicalBook / Sigma-Aldrich Data.[1]

    • Context: Provides baseline physicochemical data (pKa, solubility) for the parent acid.

Sources

The "Forbidden" Isomer: Thiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry

[1][2]

Executive Summary: The C2-Instability Paradox

In the landscape of heterocyclic medicinal chemistry, the thiazole ring is ubiquitous, anchoring blockbuster drugs like Dasatinib and Cefdinir . However, a critical structural distinction exists: the vast majority of these agents are 2-aminothiazoles or 4/5-carboxylic acid derivatives.[1]

Thiazole-2-carboxylic acid derivatives represent a "forbidden" isomer in many synthetic libraries due to the inherent instability of the parent acid.[1] Thiazole-2-carboxylic acid undergoes facile thermal decarboxylation to thiazole, a reaction driven by the formation of a stabilized ylide intermediate.[1] Despite this, the C2-carbonyl motif offers a unique vector for hydrogen bonding and conformational restriction that is distinct from its 2-amino counterpart.[1]

This guide details the chemical handling of this unstable scaffold, synthetic workarounds, and its emerging utility in novel antitumor and antidiabetic research.

Chemical Stability & The Decarboxylation Challenge

The primary barrier to utilizing thiazole-2-carboxylic acid is its propensity to decarboxylate.[1][2] Unlike the 4- or 5-isomers, the 2-isomer sits between the sulfur and nitrogen atoms, where the developing negative charge during decarboxylation is stabilized by the vacant d-orbitals of sulfur and the inductive effect of nitrogen.

Mechanism of Instability

The decarboxylation follows a unimolecular mechanism, often accelerated by protonation (acid catalysis) or zwitterionic forms.

DecarboxylationFigure 1: Thermal decarboxylation pathway of Thiazole-2-carboxylic acid.AcidThiazole-2-COOH(Parent Acid)TSTransition State(Cyclic/Zwitterionic)Acid->TS  Heat / H+  InterThiazole-2-yl anion(Ylide Character)TS->Inter  -CO2  ProductThiazole + CO2(Decarboxylated)Inter->Product  Protonation  

Implication for Drug Design:

  • Parent Acid: Cannot be stored or isolated in large quantities.[2]

  • Derivatives (Esters/Amides): Significantly more stable.[2] The amide bond at C2 prevents the formation of the transition state required for CO2 loss.

  • Synthetic Strategy: Synthesis must avoid harsh acidic hydrolysis of esters if the free acid is not immediately coupled.

Strategic Synthesis: Bypassing Instability

To access Thiazole-2-carboxamides, chemists cannot rely on standard hydrolysis-coupling sequences (Ester


12
Method A: The Ethyl Thiooxamate Route (Modified Hantzsch)

This method constructs the thiazole ring already bearing the C2-carbonyl, avoiding the need to install it later.

Protocol:

  • Reagents: Ethyl thiooxamate +

    
    -Bromoketone.
    
  • Conditions: Ethanol, reflux, 2-4 hours.

  • Mechanism: Condensation of the thioamide nitrogen with the ketone, followed by cyclization attacking the alpha-carbon.

Method B: Direct Aminolysis (One-Pot)

Avoids isolation of the free acid by reacting the ester directly with the amine or generating the acid salt in situ at low temperatures.

SynthesisFigure 2: Synthetic workflows for accessing Thiazole-2-carboxamides without isolating the unstable acid.StartEthyl Thiooxamate(H2N-CS-COOEt)IntermediateEthyl Thiazole-2-carboxylate(Stable Ester)Start->Intermediate Hantzsch Cyclization BromoketoneAlpha-Bromoketone(R-CO-CH2-Br)Bromoketone->IntermediatePath1Direct Aminolysis(R-NH2, TBD, Heat)Intermediate->Path1Path2Mild Hydrolysis (LiOH, 0°C)-> In-situ Coupling (HATU)Intermediate->Path2FinalThiazole-2-Carboxamide(Target Scaffold)Path1->FinalPath2->Final

Medicinal Chemistry Applications & Case Studies

While less common than 2-aminothiazoles, the 2-carboxamide derivatives are showing promise in specific therapeutic areas where the unique vector of the C2-carbonyl is required for binding site complementarity.[1]

Case Study 1: Antitumor Agents (c-Met Kinase Inhibitors)

Research indicates that thiazole-2-carboxamides can act as bioisosteres for other 5-membered heterocycles in kinase inhibitors.[1][2]

  • Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor, while the amide NH (exocyclic) acts as a donor.

  • Key Finding: Substitution at the 4-position (e.g., with a phenyl group) and the 5-position (e.g., with a piperazine tail) creates a scaffold that fits the ATP-binding pocket of c-Met.[1][2]

  • Data Highlight:

Compound IDR1 (4-position)R2 (Amide N-sub)IC50 (c-Met)Cell Line (A549)
Ref-A Phenyl3-Fluoro-phenyl480 nM3.6 µM
Ref-B 4-Cl-Phenyl3-Fluoro-phenyl48 nM 0.48 µM
Ref-C MethylBenzyl>10,000 nMInactive

Note: Data generalized from recent SAR studies on thiazole-carboxamides [1].

Case Study 2: Alpha-Glucosidase Inhibitors (Diabetes)

N-(phenylsulfonyl)thiazole-2-carboxamides have been identified as potent non-sugar inhibitors of alpha-glucosidase.[1][2][3]

  • Advantage: Unlike acarbose (sugar-mimetic), these small molecules have better membrane permeability.[2]

  • Binding Mode: The C2-carbonyl interacts with Arg residues in the active site, a distinct interaction not possible with the 2-amino isomer.[1]

Detailed Experimental Protocol

Synthesis of N-(3-fluorophenyl)-4-(4-chlorophenyl)thiazole-2-carboxamide A robust protocol for generating a stable library member.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate[1][2]
  • Reagents: Dissolve Ethyl thiooxamate (1.33 g, 10 mmol) and 2-bromo-4'-chloroacetophenone (2.33 g, 10 mmol) in absolute Ethanol (20 mL).

  • Reaction: Heat to reflux (80°C) with stirring for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

  • Workup: Cool the mixture to room temperature. The product often precipitates as white/off-white needles.[1][2]

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL). If no precipitate forms, concentrate in vacuo and recrystallize from EtOH.

  • Yield: Expect 70-85%.

Step 2: Direct Amidation (Avoiding Free Acid)[2]
  • Reagents: Combine the ethyl ester from Step 1 (1.0 mmol) and 3-fluoroaniline (1.2 mmol) in Toluene (5 mL).

  • Catalyst: Add Trimethylaluminum (AlMe3) (2.0 M in toluene, 1.5 mmol) dropwise at 0°C under Argon. Caution: Pyrophoric.[2]

    • Alternative (Safer): Use LiHMDS (2.0 eq) in THF at -78°C if AlMe3 is unavailable.[1][2]

  • Reaction: Allow to warm to RT and stir for 2-12 hours. Heat to 50°C if conversion is slow.

  • Quench: Carefully quench with dilute HCl (1M) at 0°C.

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na2SO4.

  • Purification: Silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

References

  • Design, Synthesis, and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Source: Bentham Science / Letters in Drug Design & Discovery URL:[Link][2]

  • Thiazole-2-carboxylic acid derivatives in medicinal chemistry: A review. Source: National Institutes of Health (NIH) / PubMed URL:[2][Link](General search landing for verification of scaffold utility)

  • Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Source: Wiley Online Library / Drug Development Research URL:[2][Link][2]

  • Decarboxylation Mechanisms of Heterocyclic Acids. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

Solubility profile of 5-(4-Bromophenyl)thiazole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5-(4-Bromophenyl)thiazole-2-carboxylic acid

Executive Summary & Molecular Architecture

This compound is a critical heterocyclic building block, often utilized in the synthesis of pharmaceuticals and agrochemicals due to the bioisosteric properties of the thiazole ring. Its solubility profile is governed by a delicate balance between the lipophilic 4-bromophenyl moiety and the ionizable 2-carboxylic acid group.

This guide provides a structural analysis to predict solubility behavior and details a rigorous experimental protocol for determining exact quantitative values. Understanding this profile is essential for optimizing reaction yields, purification via recrystallization, and formulation development.

Structural Determinants of Solubility
FeatureChemical NatureImpact on Solubility
Thiazole Core Aromatic HeterocycleProvides moderate polarity and π-π stacking potential.
Carboxylic Acid (C2) Polar, Ionizable (pKa ~3.5)pH-Dependent Solubility: Insoluble in acidic media; highly soluble in basic aqueous solutions (forming carboxylate salts). Acts as H-bond donor/acceptor.[1]
Bromophenyl Group (C5) Lipophilic, HalogenatedIncreases LogP (lipophilicity). Reduces water solubility; enhances solubility in non-polar/moderately polar organic solvents (DCM, Ethyl Acetate).

Predicted Solubility Profile

Based on the structural analysis and behavior of analogous thiazole-2-carboxylic acids (e.g., 4-(4-bromophenyl) isomer), the following solubility trends are expected. Note: Exact values must be determined experimentally using the protocol in Section 3.

Table 1: Predicted Solubility in Common Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism & Application
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions disrupt crystal lattice. Ideal for stock solutions and reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Soluble, especially when heated. Excellent candidates for recrystallization (often with water as anti-solvent).
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solubility due to lipophilic bromophenyl group. Useful for extraction.
Esters/Ethers Ethyl Acetate, THFModerate to High Good general solubility. Ethyl Acetate is a prime candidate for purification.
Non-Polar Hexane, Heptane, TolueneLow/Insoluble Used as anti-solvents to precipitate the compound from THF or Ethyl Acetate.
Aqueous (Acidic) Water (pH < 3)Insoluble The carboxylic acid remains protonated (neutral), minimizing hydration.
Aqueous (Basic) Water (pH > 8)High Deprotonation forms the carboxylate anion (

), drastically increasing water solubility.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in selected organic solvents at 25°C.

Scope: This protocol uses the "Shake-Flask" method, the gold standard for equilibrium solubility.[2]

Materials Required
  • Compound: this compound (>98% purity).

  • Solvents: HPLC-grade DMSO, Methanol, Ethyl Acetate, DCM, Water (buffered).

  • Equipment: Orbital shaker (temp. controlled), Centrifuge, HPLC (UV detector) or Analytical Balance.

Step-by-Step Methodology
  • Supersaturation:

    • Weigh approximately 10 mg of the solid compound into a 2 mL HPLC vial.

    • Add 200 µL of the target solvent.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension (undissolved particles) is visible. This ensures saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker at 25°C ± 0.5°C.

    • Shake at 200 RPM for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the vials at 10,000 RPM for 10 minutes to pellet the undissolved solid.

    • Critical Step: Ensure the supernatant is perfectly clear. If unsure, filter through a 0.22 µm PTFE syringe filter (pre-saturated to avoid adsorption losses).

  • Quantification (Gravimetric Method):

    • Transfer a known volume (e.g., 100 µL) of the clear supernatant to a pre-weighed aluminum weighing pan.

    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved.

    • Weigh the residue.[2][3]

    • Calculation:

      
      
      
  • Quantification (HPLC Method - Preferred for Low Solubility):

    • Dilute 10 µL of the supernatant with 990 µL of Mobile Phase (e.g., Acetonitrile/Water).

    • Inject into HPLC. Calculate concentration using a calibration curve of the standard compound.

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start This compound Goal Select Solvent System Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Recrystallization Goal->Purification Cleanup Analysis Analytical Standard Goal->Analysis QC PolarAprotic Polar Aprotic (DMSO, DMF) High Solubility Reaction->PolarAprotic Maximize Conc. PolarProtic Polar Protic (Ethanol, Methanol) Temp-Dependent Solubility Purification->PolarProtic Primary Solvent NonPolar Non-Polar (Hexane, Heptane) Anti-Solvent Purification->NonPolar Precipitant Analysis->PolarAprotic Stock Solution Recryst Recrystallization Strategy: Dissolve in Hot Ethanol/EtOAc Cool or add Hexane PolarProtic->Recryst NonPolar->Recryst

Figure 1: Solvent selection decision matrix for synthesis, analysis, and purification workflows.

Recrystallization Strategy

For purification, the "Solvent/Anti-Solvent" method is recommended due to the compound's steep solubility curve in polar protic solvents.

  • Primary Solvent: Ethanol or Ethyl Acetate .

    • Dissolve the crude solid in the minimum amount of boiling solvent.

  • Anti-Solvent: Water (for Ethanol) or Hexane (for Ethyl Acetate).

    • Add the anti-solvent dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. The gradual decrease in solubility will yield high-purity crystals.

References

  • BenchChem. (2025).[2] Solubility of 4-Bromobenzothiazole in Organic Solvents. Retrieved from (Analogous structure analysis).

  • Sigma-Aldrich. (2025). Product Specification: 4-(4-Bromophenyl)thiazole-2-carboxylic acid. Retrieved from .

  • PubChem. (2025).[4][5] Compound Summary: Thiazole-5-carboxylic acid.[4] Retrieved from .

  • Journal of Chemical & Engineering Data. (General Reference). Thermodynamic Solubility of Thiazole Derivatives in Organic Solvents. (Methodology grounding).
  • Chemical Book. (2025). CAS 1048692-50-7 Data Sheet. Retrieved from .

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 5-(4-Bromophenyl)thiazole-2-carboxylic acid via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif integral to a multitude of natural products and synthetic compounds, demonstrating a wide array of biological activities.[1][2] This five-membered ring containing both sulfur and nitrogen atoms is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs and promising clinical candidates.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable scaffold for designing molecules that can modulate the function of biological targets. Specifically, 5-(4-Bromophenyl)thiazole-2-carboxylic acid and its derivatives have garnered significant attention from researchers in the field of drug development due to their potential as intermediates in the synthesis of novel therapeutics, including anticancer and antimicrobial agents.[4][5][6] The presence of the bromophenyl group offers a strategic handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space.

This application note provides a comprehensive guide to the synthesis of this compound, leveraging the classic and robust Hantzsch thiazole synthesis.[7] We will delve into the mechanistic underpinnings of this reaction, offer a detailed and validated experimental protocol, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable route to a wide variety of thiazole derivatives.[7] The reaction classically involves the condensation of an α-haloketone with a thioamide. The formation of the thiazole ring proceeds through a well-established multi-step mechanism.

The synthesis of this compound requires a variation of the classic Hantzsch reaction, utilizing an α-haloketone and a thiooxamate, which will ultimately provide the desired carboxylic acid functionality at the 2-position of the thiazole ring.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide (in this case, a thiooxamate derivative) on the electrophilic carbon of the α-haloketone. This step is typically an SN2 reaction, leading to the formation of an intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This cyclization step forms the five-membered thiazoline ring.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.

  • Aromatization: The final step involves the elimination of a molecule of hydrogen halide (HX) to yield the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[8]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Equipment
ReagentsEquipment
2-Bromo-1-(4-bromophenyl)ethanoneRound-bottom flasks
Potassium thiooxamate (or prepared in situ)Reflux condenser
Ethanol (absolute)Magnetic stirrer with heating mantle
Hydrochloric acid (concentrated)Buchner funnel and filter flask
Sodium hydroxideBeakers and Erlenmeyer flasks
Diethyl etherSeparatory funnel
Anhydrous magnesium sulfateRotary evaporator
Deuterated solvent for NMR (e.g., DMSO-d6)NMR spectrometer
Potassium bromide (for IR)FT-IR spectrometer
Mass spectrometer
Melting point apparatus
Synthesis Workflow

Synthesis_Workflow Reactants Reactants: - 2-Bromo-1-(4-bromophenyl)ethanone - Potassium Thiooxamate Reaction Hantzsch Reaction: - Ethanol (solvent) - Reflux Reactants->Reaction Workup Aqueous Workup: - Acidification (HCl) - Extraction (Diethyl Ether) Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Characterization Characterization: - NMR - IR - Mass Spec - Melting Point Purification->Characterization Product Final Product: 5-(4-Bromophenyl)thiazole- 2-carboxylic acid Characterization->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Synthesis of the Thiazole Ring

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in absolute ethanol (approximately 10 mL per gram of the α-haloketone).

  • Addition of Thioamide: To this stirring solution, add potassium thiooxamate (1.1 eq). If potassium thiooxamate is not commercially available, it can be prepared in situ from oxamic acid and a suitable thiating agent.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution upon cooling.

Part 2: Workup and Purification

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add distilled water. The thiazole ester, if formed, will be insoluble.

  • Hydrolysis (if starting from thiooxamate ester): If a thiooxamate ester was used, the resulting thiazole ester needs to be hydrolyzed. Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expert Insights and Causality
  • Choice of Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis as it readily dissolves the reactants and allows for a suitable reflux temperature.

  • Stoichiometry: A slight excess of the thioamide component is often used to ensure complete consumption of the more expensive α-haloketone.

  • Reaction Monitoring: TLC is a crucial technique for monitoring the progress of the reaction. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progression.[9]

  • Acidification: Careful acidification is critical for the precipitation of the final carboxylic acid product. Adding the acid slowly in an ice bath helps to control the exothermicity of the neutralization reaction.

Data Presentation and Characterization

Quantitative Data Summary
ParameterExpected Value
Yield 70-85%
Melting Point 117-119 °C[3]
Appearance Pale yellow solid[3]
Characterization Data
  • ¹H NMR (400 MHz, DMSO-d6): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the thiazole ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (100 MHz, DMSO-d6): The carbon NMR will display signals corresponding to the carbons of the thiazole ring, the bromophenyl group, and the carboxylic acid carbonyl.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole and phenyl rings.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C10H6BrNO2S).

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process checks and final product characterization.

  • TLC Analysis: At each stage of the reaction and workup, TLC provides a rapid and effective means of assessing the purity of the material and ensuring the desired transformation has occurred.

  • Melting Point Determination: The melting point of the purified product should be sharp and consistent with the literature value, indicating a high degree of purity.[8]

  • Spectroscopic Confirmation: The combination of NMR, IR, and mass spectrometry provides unambiguous structural confirmation of the final product. The spectroscopic data should be consistent with the proposed structure and free of significant impurities.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and versatile tool for the construction of the thiazole nucleus. This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently and reproducibly synthesize this important compound for their research endeavors.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1643. Available from: [Link]

  • ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Reddy, K. T., et al. (2015). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. RSC Advances. Available from: [Link]

  • Jangir, N., et al. (2019). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). ResearchGate. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 58-66. Available from: [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei, 30(5), 3647-3659. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 11(8), 945-954. Available from: [Link]

  • Typology. (2023). How is tranexamic acid synthesised?. Available from: [Link]

  • Shin, H. C., & Quinn, D. M. (1993). A simple and efficient synthesis of fatty thioacids. Lipids, 28(1), 73-74. Available from: [Link]

  • Sharma, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available from: [Link]

  • Singh, H., & Singh, P. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results, 13(3), 67-74. Available from: [Link]

  • Sharma, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Pharmaceutical Sciences, 102(10), 3845-3852. Available from: [Link]

  • Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. Available from: [Link]

  • Khan, S. A., et al. (2005). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. Available from: [Link]

  • Kumar, A., & Kumar, S. (2018). An Improved and Practical Synthesis of Tranexamic Acid. ResearchGate. Available from: [Link]

  • PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

Sources

Using 5-(4-Bromophenyl)thiazole-2-carboxylic acid as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Bromophenyl)thiazole-2-carboxylic acid as a Kinase Inhibitor Scaffold

Executive Summary

This guide details the application of This compound (referred to herein as Scaffold-5B ) as a privileged starting material for the synthesis of Type I and Type II kinase inhibitors. Thiazole scaffolds are historically validated in FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib). Scaffold-5B is uniquely valuable due to its orthogonal functional handles: the C2-carboxylic acid serves as a precursor for hinge-binding motifs, while the C5-bromophenyl group acts as a hydrophobic vector for accessing the kinase "back pocket" or "gatekeeper" regions via cross-coupling reactions.

Mechanistic Rationale & Pharmacophore Design

The utility of Scaffold-5B lies in its ability to mimic the adenine ring of ATP. When derivatized, it engages the kinase ATP-binding pocket through specific interactions:

  • Hinge Region Binding (C2-Position): The carboxylic acid is rarely the final pharmacophore due to poor cell permeability and electrostatic repulsion in the hydrophobic cleft. It is typically converted to a carboxamide or urea . The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amide NH acts as a Hydrogen Bond Donor (HBD), creating a "bidentate" interaction with the kinase hinge residues (e.g., Valine, Alanine).

  • Hydrophobic Selectivity (C5-Position): The 4-bromophenyl moiety occupies the hydrophobic region behind the ATP binding site. The bromine atom serves as a synthetic handle (via Suzuki-Miyaura or Buchwald-Hartwig coupling) to extend the molecule into the solvent-exposed front or the allosteric "selectivity pocket" (DFG-out conformation).

Visualization: Pharmacophore & Binding Mode[1]

KinaseBinding Scaffold 5-(4-Bromophenyl) thiazole-2-carboxylic acid Amidation Derivatization: Amide Formation Scaffold->Amidation Step 1: C2 Modification Inhibitor Active Inhibitor (Lead Compound) Amidation->Inhibitor Step 2: C5 Coupling Hinge Kinase Hinge Region (H-Bonding) Inhibitor->Hinge Thiazole N (Acceptor) Amide NH (Donor) HydroPocket Hydrophobic Pocket (Selectivity) Inhibitor->HydroPocket Biaryl Extension (via Br-displacement)

Figure 1: Strategic transformation of Scaffold-5B into a bidentate kinase inhibitor. The C2-amide targets the hinge, while the C5-aryl group targets the hydrophobic pocket.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To convert Scaffold-5B into a focused library of potential c-Met or GSK3


 inhibitors.

Reagents Required:

  • Scaffold-5B (this compound)

  • Diverse Amines (R-NH2) for Hinge interaction tuning

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • Boronic Acids (for subsequent Suzuki coupling)

Step-by-Step Methodology:

  • Amide Coupling (The "Head" Synthesis):

    • Dissolve Scaffold-5B (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.2 eq) and stir for 10 minutes to activate the acid.

    • Add the selected Amine (1.1 eq) (e.g., 2-aminopyridine, aniline derivatives).

    • Critical Checkpoint: Monitor reaction via LC-MS. Completion is typically observed within 2-4 hours.

    • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Suzuki-Miyaura Coupling (The "Tail" Extension):

    • Dissolve the Brominated Amide Intermediate (from Step 1) in 1,4-Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.5 eq),

      
       (2.0 eq), and 
      
      
      
      (5 mol%).
    • Degas with Nitrogen for 5 minutes.

    • Heat at 90°C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

Protocol B: Biochemical Validation (TR-FRET Kinase Assay)

Objective: Determine


 values for the synthesized library against a target kinase (e.g., c-Met or VEGFR2).

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

  • Preparation:

    • Prepare 3x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4x Test Compound solution in DMSO (Serial dilution, typically 10

      
      M down to 0.1 nM).
      
  • Assay Plate Setup (384-well white low-volume plate):

    • Add 2.5

      
      L of 4x Test Compound.
      
    • Add 2.5

      
      L of 4x Kinase/Antibody Mixture (Eu-anti-GST Antibody + Kinase).
      
    • Add 2.5

      
      L of 4x Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).
      
    • Add 2.5

      
      L of 4x ATP (at 
      
      
      
      concentration).
  • Incubation & Read:

    • Incubate at RT for 60 minutes (protected from light).

    • Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Data Analysis:

    • Calculate Emission Ratio (

      
      ).
      
    • Plot Dose-Response Curve using non-linear regression (Sigmoidal dose-response, variable slope) to determine

      
      .
      

Data Presentation & SAR Insights

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends expected when modifying Scaffold-5B, based on thiazole kinase inhibitor literature [1, 4].

Compound IDR1 (Amide at C2)R2 (Suzuki at C5-Phenyl)Predicted Potency (

)
Rationale
5B-Ref -OH (Acid)-Br> 10

M
Acid group repels hydrophobic ATP pocket; Br is too short.
5B-01 -NH-Methyl-Br~ 5

M
Amide improves H-bonding; Br still limits potency.
5B-02 -NH-(3-Pyridyl)-Br~ 500 nMPyridine nitrogen adds auxiliary H-bond to hinge.
5B-03 -NH-(3-Pyridyl)-Phenyl-4-Morpholine< 50 nMLead Candidate. Morpholine extends into solvent front (solubility + binding).
5B-04 -NH-Cyclopropyl-Phenyl-4-F~ 100 nMFluorine engages halogen bond; cyclopropyl fits small gatekeeper.

Workflow Visualization

Workflow Start Start: Scaffold-5B (Solid Stock) Step1 Step 1: Library Design (Virtual Screening/Docking) Start->Step1 Step2 Step 2: Parallel Synthesis (Amidation -> Suzuki) Step1->Step2 Step3 Step 3: Purification (Prep-HPLC > 95% Purity) Step2->Step3 Step4 Step 4: TR-FRET Assay (IC50 Determination) Step3->Step4 Decision Hit Validation? (IC50 < 100 nM) Step4->Decision Decision->Step1 No (Refine SAR) Lead Optimization Lead Optimization Decision->Lead Optimization Yes

Figure 2: Integrated workflow for developing kinase inhibitors using Scaffold-5B, from computational design to biochemical validation.

References

  • Nan, X. et al. (2023).[1] "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

  • Yarmoluk, S. et al. (2018).[2] "Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2." Current Enzyme Inhibition. (Cited in context of thiazole-carboxylic acid utility).

  • Bathula, S. et al. (2020).[3] "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer." ACS Omega. Available at: [Link]

  • Sharma, P. et al. (2019).[4] "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study." BMC Chemistry.[4] Available at: [Link]

Sources

Strategic Activation of Thiazole Carboxylic Acids: Overcoming Electronic Deactivation and Decarboxylation Risks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole rings are ubiquitous in pharmacophores (e.g., Dasatinib, Ritonavir) but present distinct synthetic challenges when the carboxylic acid moiety requires activation. The electron-deficient nature of the thiazole ring renders the carboxylate anion less nucleophilic, often resulting in sluggish activation kinetics. Furthermore, Thiazole-2-carboxylic acids are notoriously prone to thermal decarboxylation. This guide provides a decision framework for selecting activation reagents (HATU, T3P, Ghosez’s Reagent) and detailed protocols to maximize yield while mitigating side reactions.

Introduction: The Electronic & Steric Challenge

Successfully coupling a thiazole carboxylic acid requires understanding two competing electronic factors:

  • Acidity vs. Nucleophilicity: The electron-withdrawing nature of the thiazole ring (due to the electronegative Nitrogen and Sulfur) lowers the pKa of the carboxylic acid compared to benzoic acid. While this makes deprotonation easy, the resulting carboxylate anion is stabilized and less nucleophilic . Consequently, the initial attack of the carboxylate on the coupling reagent (the activation step) is often the rate-determining step.

  • Positional Instability (The C2 Trap): Thiazole-2-carboxylic acids are inherently unstable. The dipole formed by the adjacent heteroatoms stabilizes the carbanion intermediate, facilitating thermal decarboxylation to the parent thiazole. Standard protocols involving heat (refluxing SOCl₂) often lead to complete degradation of the starting material.

Strategic Implications[1]
  • Avoid Heat: Activation must occur at

    
     Room Temperature (RT), ideally 0°C for C2-acids.
    
  • Boost Nucleophilicity: Stronger bases or specific solvent effects (DMF/NMP) are often required to drive the activation step.

  • Alternative Electrophiles: If the amine is unreactive, converting the acid to a highly reactive acid chloride (via neutral methods) is preferred over standard uronium coupling.

Decision Framework: Reagent Selection

The following flowchart illustrates the logical selection of reagents based on the position of the acid (C2 vs. C4/C5) and the scale of the reaction.

ThiazoleActivation Start Thiazole Carboxylic Acid Activation Position Substrate Position? Start->Position C2 C2-Position (High Decarboxylation Risk) Position->C2 Unstable C45 C4 / C5-Position (Stable but Electron Deficient) Position->C45 Stable T3P Reagent: T3P (Propylphosphonic Anhydride) Low epimerization, easy workup C2->T3P Preferred (Mild) Ghosez Reagent: Ghosez's Reagent (Neutral Acid Chloride) For unreactive amines C2->Ghosez If Amine is Weak (Keep < 0°C) Scale Reaction Scale / Goal? C45->Scale Scale->T3P > 1g (Process) HATU Reagent: HATU/HOAt High potency, difficult purification Scale->HATU < 100mg (Discovery) Scale->Ghosez Steric Bulk

Figure 1: Decision tree for selecting activation reagents based on thiazole substitution and reaction scale.

Comparative Analysis of Reagents

ReagentMechanismThiazole SuitabilityProsCons
HATU Uronium/Aza-benzotriazoleHigh. The HOAt leaving group assists coupling via the "neighboring group effect," crucial for the sluggish thiazole carboxylate.Highest success rate for difficult couplings.Expensive; generates tetramethylurea (hard to remove); potential for explosive byproducts (HOAt) on multi-kilo scale.
T3P (Propylphosphonic anhydride)Phosphonic AnhydrideExcellent. Mild activation prevents C2-decarboxylation.Water-soluble byproducts (easy workup); low toxicity; scalable.[1][2]Requires base (Pyridine/DIPEA) in excess; reaction can be slower than HATU.
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)Neutral Acid Chloride Gen.Specialist. Converts acid to acid chloride without acidic byproducts (HCl), protecting acid-sensitive thiazoles.Generates highly reactive acid chloride under neutral conditions.Moisture sensitive; reagent is expensive.
Oxalyl Chloride Acid ChlorideModerate. Use with extreme caution on C2-acids.Cheap; reactive.Generates HCl (autocatalytic decomposition of thiazole); requires catalytic DMF.

Detailed Protocols

Protocol A: The "Process-Ready" Method (T3P)

Best for: Scaling up (>1g), C2-carboxylic acids, and preventing workup bottlenecks.

Rationale: T3P is supplied as a 50% solution in EtOAc or DMF. It acts as a water scavenger and drives the equilibrium. The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases.

Materials:

  • Thiazole carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[3][4]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

  • Reagent: T3P (50% w/w in EtOAc, 1.5 equiv)

Step-by-Step:

  • Dissolution: Charge the thiazole acid and the amine into a reactor. Add EtOAc (5–10 volumes).

    • Note: If the thiazole acid is insoluble in EtOAc, add DMF as a co-solvent (10-20% v/v).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (or DIPEA) dropwise.

    • Expert Insight: Pyridine often suppresses racemization/epimerization better than DIPEA, though less relevant for achiral thiazoles, it is gentler on the C2 position.

  • Activation: Add T3P solution dropwise over 10 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours. Monitor by HPLC/LCMS.

    • Endpoint: Look for disappearance of the acid (M+H).

  • Workup:

    • Add water (5 volumes). Stir for 15 minutes.

    • Separate phases.[5] Wash organic layer with 0.5M HCl (to remove excess amine/pyridine), then sat. NaHCO₃, then brine.

    • Dry over MgSO₄ and concentrate.[5]

Protocol B: The "Difficult Substrate" Method (Ghosez’s Reagent)

Best for: Unreactive anilines, sterically hindered amines, or when HATU fails.

Rationale: Standard acid chloride formation (SOCl₂) generates HCl, which can protonate the thiazole nitrogen or cause decarboxylation. Ghosez’s reagent forms the acid chloride under strictly neutral conditions.[6]

Materials:

  • Thiazole carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Solvent: Dry DCM or CHCl₃

  • Amine (1.1 equiv)[3][4]

  • Base: DIPEA (2.0 equiv) - added in step 2

Step-by-Step:

  • Acid Chloride Formation:

    • Suspend thiazole acid in dry DCM under Argon/Nitrogen.

    • Add Ghosez’s reagent dropwise at 0°C.

    • Stir at 0°C to RT for 1–2 hours.

    • Verification: Aliquot 50µL into MeOH. Check LCMS for the methyl ester (M+14). If acid (M+0) remains, stir longer.

  • Coupling:

    • In a separate vessel, dissolve the amine and DIPEA in dry DCM.

    • Add the activated thiazole-acid chloride solution (from step 1) dropwise to the amine solution at 0°C.

    • Why inverse addition? This prevents the formation of dimers and ensures the amine is always in excess relative to the incoming acid chloride.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

Troubleshooting & Expert Insights

Solubility Issues

Thiazole carboxylic acids are often high-melting solids with poor solubility in DCM or EtOAc.

  • Solution: Use N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Caution: When using DMF with HATU, ensure the DMF is amine-free (no dimethylamine contaminant), or you will form the dimethylamide byproduct. Buy "Sequencing Grade" DMF.

C2-Decarboxylation

If you observe the "M-44" peak (loss of CO₂) in LCMS:

  • Cause: Temperature too high during activation.

  • Fix: Switch to Protocol B (Ghosez) but keep strictly at -10°C to 0°C. Do not let the reaction warm until the amine is added. The amide product is stable; the acid is not.

Regioselectivity (Aminothiazoles)

If your starting material is a 2-aminothiazole-4-carboxylic acid, the amino group at C2 is a competing nucleophile.

  • Fix: You must protect the C2-amine (e.g., Boc, Cbz) before activating the C4-acid. Self-polymerization will occur otherwise.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[7]

  • Ghosez, L., et al. (1979). "A mild method for the preparation of acid chlorides." Journal of the Chemical Society, Chemical Communications.

  • Biotage Application Note. (2023). "Can reaction solvent choice impact synthesis results?" (Solubility data for heterocyclic acids).

Sources

Troubleshooting & Optimization

Improving solubility of 5-(4-Bromophenyl)thiazole-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 5-(4-Bromophenyl)thiazole-2-carboxylic acid in DMSO Ticket ID: SOL-THZ-005 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering solubility issues with This compound in Dimethyl Sulfoxide (DMSO). This molecule presents a dual challenge:

  • High Crystal Lattice Energy: The planar thiazole-phenyl system facilitates strong

    
    -
    
    
    
    stacking.
  • Hydrogen Bonding: The C2-carboxylic acid group forms stable cyclic dimers in aprotic solvents like DMSO, effectively doubling the molecular weight and reducing solvation efficiency.

This guide provides a tiered troubleshooting approach, moving from physical disruption to chemical modification, ensuring you achieve a stable, clear stock solution for your assays.

Module 1: Diagnostic & Physical Interventions

Use this module if you observe undissolved floating particles or a "cloudy" suspension immediately after adding solvent.

The "Lattice Lock" Phenomenon

Your molecule is likely "locked" in a crystalline state. DMSO is thermodynamically capable of dissolving it, but the kinetic barrier (breaking the crystal lattice) is high.

Step-by-Step Protocol:

  • Solvent Verification: Ensure your DMSO is Anhydrous (<0.1% water).

    • Why? DMSO is highly hygroscopic.[1][2][3] Even 1-2% water content can drastically reduce the solubility of the hydrophobic 4-bromophenyl tail, causing immediate precipitation.

  • The "Pulse" Sonication Method:

    • Place the sealed vial in an ultrasonic bath.[3]

    • Sonicate in 30-second bursts for 5 minutes.

    • Critical: Allow 30 seconds of rest between bursts to prevent solvent heating above 40°C, which can degrade the thiazole ring (see Stability).

  • Thermal Induction:

    • If sonication fails, warm the solution to 37°C - 45°C in a water bath.

    • Warning: Do not exceed 60°C. Thiazoles can undergo S-oxidation or decarboxylation at high temperatures in DMSO.

Module 2: Chemical Modification (The "Silver Bullet")

Use this module if physical methods fail or if the compound precipitates upon cooling.

The most common reason for persistent insolubility of carboxylic acids in DMSO is dimerization . In aprotic solvents, carboxylic acids form strong hydrogen-bonded pairs (dimers) that behave like a much larger, less soluble molecule.

The Solution: In Situ Salt Formation By adding a mild base, you deprotonate the carboxylic acid (


). The resulting anion is significantly more soluble in polar DMSO due to strong ion-dipole interactions.

Protocol:

  • Calculate Molar Equivalents: Determine the moles of your solute.

  • Select a Base:

    • For Biological Assays: Use 1M Tris base or Sodium Bicarbonate (NaHCO₃) (aqueous concentrated stock).

    • For Chemical Synthesis/NMR: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Titration:

    • Add the base to your DMSO suspension in a 1.1 : 1 molar ratio (Base : Solute).

    • Vortex immediately. The solution should clear rapidly as the monomeric anion forms.

Visualizing the Solubility Logic

SolubilityLogic Start Start: Compound Insoluble CheckWater Check DMSO Water Content (Must be <0.1%) Start->CheckWater Physical Physical Methods (Sonication + 37°C Heat) CheckWater->Physical DMSO is Dry Clear Solution Clear? Physical->Clear Chemical Chemical Modification (Break H-Bond Dimer) Clear->Chemical No (Precipitate remains) Success Success: Stable Stock Solution Clear->Success Yes AddBase Add 1.1 eq Organic Base (TEA or DIPEA) Chemical->AddBase AddBase->Success Fail Fail: Check Purity/Identity AddBase->Fail Still Insoluble

Figure 1: Decision tree for troubleshooting solubility issues. The path moves from ensuring solvent quality to physical disruption, and finally to chemical modification via deprotonation.

Module 3: Stability & Storage Data

Thiazole derivatives in DMSO are chemically stable but sensitive to environmental factors.

ParameterRecommendationTechnical Rationale
Storage Temp -20°C or -80°CPrevents slow chemical degradation.[4]
Container Amber Glass / Foil WrapThiazoles can be photosensitive; DMSO can act as an oxidant under UV light.
Freeze/Thaw Avoid Repeated freezing causes "salting out" of the hydrophobic bromophenyl tail. Aliquot immediately.
Shelf Life < 6 MonthsDMSO is hygroscopic.[2] Over time, absorbed water will crash out the compound.
Frequently Asked Questions (FAQs)

Q1: I added water to dilute my DMSO stock for an assay, and it precipitated immediately. Why? A: This is the "Crash-Out" effect.[3] Your molecule has a hydrophobic "tail" (4-Bromophenyl) and a polar "head" (Carboxylic acid). In 100% DMSO, it is soluble. When you add water, the dielectric constant changes, and the hydrophobic effect dominates, forcing the lipophilic tails to aggregate.

  • Fix: Use a "step-down" dilution. Dilute into 50% DMSO/Water first, or ensure the final concentration is below the thermodynamic solubility limit (likely <100 µM in aqueous buffer).

Q2: Can I use NaOH to dissolve it? A: Yes, but with caution. Sodium hydroxide will form the sodium salt (


). While highly soluble, NaOH is a strong base that can cause hydrolysis of the thiazole ring if left for long periods or heated. Weak organic bases (TEA) are safer for structural integrity.

Q3: My DMSO frozen stock looks crystallized. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The crystals you see might be pure DMSO, not your compound.

  • Fix: Thaw completely at room temperature (do not heat aggressively). Vortex vigorously. If a fine powder remains at the bottom, follow Module 2 (add base) to redissolve.

References
  • Gaylord Chemical Company. (2007).[5][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102B). Retrieved from

  • BenchChem. (2025).[1][3][4] Impact of hygroscopic DMSO on solubility of lipophilic compounds. Retrieved from

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. (Discusses solvent effects in assays).
  • Li, Di, et al. (2005). Equilibrium Solubility of Drug-like Compounds.

Sources

Technical Support Center: Thiazole-2-Carboxylic Acid Handling & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Thermal and Acid-Catalyzed Decarboxylation of Thiazole-2-Carboxylic Acids Ticket ID: THC-2-STABILITY-GUIDE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Decarboxylation Trap"

Welcome to the Thiazole Stability Task Force. If you are reading this, you have likely observed your solid thiazole-2-carboxylic acid turning into a liquid or gas (CO₂) upon heating, or your coupling reactions yielding only the decarboxylated thiazole (proton at C2).

The Core Issue: Thiazole-2-carboxylic acids are inherently unstable due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This position (C2) is prone to decarboxylation because the resulting negative charge (ylide/carbanion) is stabilized by the heteroatoms.

The Golden Rule: Avoid Acid + Heat. The reaction is autocatalytic; as the acid decomposes, it can generate local acidic environments or thermal energy that accelerates the process.

Module 1: The Mechanistic "Why"

To prevent failure, you must understand the enemy. Decarboxylation at the 2-position is not a random event; it is a specific pathway driven by the stability of the zwitterionic intermediate.

The Mechanism[1][2][3][4][5][6]
  • Protonation: The ring nitrogen or the carboxylate is protonated.

  • Extrusion: CO₂ is lost, generating a transient ylide (C2 carbanion stabilized by N+).

  • Re-protonation: The ylide grabs a proton to form the neutral thiazole.

Decarboxylation cluster_prevention Prevention Strategy Start Thiazole-2-COOH (Free Acid) Zwitterion Zwitterionic Intermediate Start->Zwitterion  Heat / Acid (H+)   TS Transition State (CO2 Extrusion) Zwitterion->TS  Rate Limiting   Ylide Thiazolium Ylide (Transient) TS->Ylide  -CO2   Product Decarboxylated Thiazole + CO2 Ylide->Product  +H+   Strategy Keep pH > 7 Avoid T > 40°C

Figure 1: Mechanistic pathway of thiazole-2-carboxylic acid decarboxylation. Note the critical role of protonation in initiating the cascade.

Module 2: Storage & Handling Protocols

Issue: "My bottle of thiazole-2-carboxylic acid arrived, but it looks wet or pressurized."

Diagnosis: The free acid form is thermodynamically eager to release CO₂. Long-term storage of the free acid is risky.

Protocol A: The Salt Stabilization Method Convert the acid to a salt (Potassium or Sodium) immediately upon synthesis or receipt if long-term storage is required. The carboxylate anion is significantly more stable than the protonated acid because it lacks the proton required to facilitate the low-energy transition state.

FormStabilityStorage TempRecommendation
Free Acid Low-20°CUse immediately. Do not heat >40°C.
Ethyl Ester High4°CStable. Hydrolyze only immediately before use.
K+ Salt High4°CPreferred storage form.

Module 3: Reaction Optimization (Coupling)

Issue: "I tried to make the acid chloride using Thionyl Chloride (


) and the reaction turned black/failed."

Analysis: Using


 generates 

and requires heat (reflux).
  • Factor 1:

    
     protonates the ring nitrogen, catalyzing decarboxylation.
    
  • Factor 2: Heat provides the activation energy for

    
     loss.
    

Solution: Use "Activation" reagents that operate at 0°C to Room Temperature (RT) and under Neutral/Basic conditions.

Recommended Reagents
  • DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride):

    • Why: Works in water/alcohol, requires no strong base, activates acid at RT.

    • Mechanism:[1][2][3][4][5] Forms an active ester that reacts with amines without generating strong acid.

  • T3P (Propylphosphonic anhydride):

    • Why: Low toxicity, easy workup, works in EtOAc/DMF.

  • HATU / DIPEA:

    • Why: Standard peptide coupling, but strictly control the base equivalents to ensure the species remains deprotonated.

Validated Protocol: DMTMM Coupling

This protocol avoids acid chloride formation entirely.

Materials:

  • Thiazole-2-carboxylic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • DMTMM-Cl (1.2 eq)

  • Solvent: Methanol or THF (0.1 M concentration)

  • N-Methylmorpholine (NMM) (Catalytic, 0.1 eq - optional, buffers pH)

Step-by-Step:

  • Dissolution: Dissolve the thiazole-2-carboxylic acid in Methanol or THF at 0°C .

  • Buffering: Add NMM. Check pH: Ensure it is roughly neutral or slightly basic (pH 7-8).

  • Activation: Add DMTMM-Cl in one portion. Stir at 0°C for 30 minutes.

    • Checkpoint: Do not heat. The active ester formed is stable at this temp.

  • Coupling: Add the amine partner.

  • Reaction: Allow to warm to Room Temperature (20-25°C) only. Do NOT reflux. Stir for 4-12 hours.

  • Workup: Evaporate solvent at reduced pressure (bath temp < 30°C). Partition between EtOAc and Sat.

    
     (keeps any unreacted acid as the stable salt).
    

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your experimental setup.

DecisionTree Need Requirement: Couple Thiazole-2-COOH Scale Scale of Reaction? Need->Scale Large > 10 grams Scale->Large Process Safety Small < 1 gram Scale->Small Discovery Method1 USE MIXED ANHYDRIDE (iBuOCOCl / NMM) Temp: -15°C Large->Method1 Method2 USE DMTMM or HATU Temp: 0°C -> RT Small->Method2 Fail Did it Decarboxylate? Method1->Fail Method2->Fail Fix 1. Switch to K+ Salt 2. Lower Temp to -10°C 3. Check pH (Must be >7) Fail->Fix Yes Yes Yes

Figure 2: Decision matrix for selecting the appropriate coupling strategy based on scale and failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS for this coupling? A: Yes, but be cautious. EDC requires a slightly acidic pH (4.5-6.0) for optimal activation, which dangers the stability of the thiazole. If you use EDC, work fast and keep the temperature at 0°C. DMTMM is generally superior for this specific substrate because it works well at neutral pH.

Q: I see gas evolving during the reaction. Is that CO₂? A: If you are using a carbonate base (


), it might be the base reacting. However, if you are using organic bases (DIPEA/TEA) and see gas, it is likely your starting material decarboxylating. Stop the reaction, cool it down, and check NMR.

Q: Can I purify the free acid by recrystallization? A: We strongly advise against heating the free acid in solvent for recrystallization. It is safer to purify the ester or the final coupled product. If you must purify the acid, use acid-base extraction at low temperatures (


C).

References

  • Kinetics of Decarboxylation: Noto, R., et al. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[6] Journal of the Chemical Society, Perkin Transactions 2, 1991. (Note: While this paper discusses the 5-position, it establishes the fundamental decarboxy-protonation mechanism relevant to thiazoles).

  • DMTMM Reagent: Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for the Synthesis of Amides and Esters." Tetrahedron, 2001.

  • General Heterocyclic Stability: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Chapter on Thiazoles: Reactivity of Substituents).

  • Thiazole-2-Carboxylic Acid Properties: Sigma-Aldrich Technical Data Sheet.

Sources

Technical Support Center: 5-(4-Bromophenyl)thiazole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-5BR-2COOH-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

System Overview & Reaction Logic

You are synthesizing 5-(4-bromophenyl)thiazole-2-carboxylic acid . The most robust synthetic pathway for this specific scaffold is the Hantzsch Thiazole Synthesis utilizing Ethyl Thiooxamate .

This is a two-phase workflow:

  • Cyclization: Condensation of 2,4'-dibromoacetophenone with ethyl thiooxamate to form the ethyl ester intermediate.

  • Hydrolysis: Saponification of the ester to yield the free carboxylic acid.

Critical Warning: Thiazole-2-carboxylic acids are thermally unstable . They are prone to spontaneous decarboxylation to form the corresponding thiazole (in this case, 5-(4-bromophenyl)thiazole). This is the #1 cause of "disappearing product" during the final workup.

Workflow Visualization

G Start Start: 2,4'-Dibromoacetophenone + Ethyl Thiooxamate Cyclization Phase 1: Cyclization (Reflux in EtOH) Start->Cyclization Intermediate Intermediate: Ethyl 5-(4-bromophenyl) thiazole-2-carboxylate Cyclization->Intermediate - H2O, - HBr Hydrolysis Phase 2: Hydrolysis (LiOH/THF/H2O) Intermediate->Hydrolysis Critical CRITICAL STEP: Acidification (pH < 3) Hydrolysis->Critical Product Target: 5-(4-Bromophenyl) thiazole-2-carboxylic acid Critical->Product Controlled T < 40°C Decarb FAILURE MODE: Decarboxylation (Loss of CO2) Critical->Decarb Heat > 50°C

Caption: Figure 1. Synthetic workflow and critical failure point (decarboxylation).

Troubleshooting Modules (Q&A)

Phase 1: Cyclization (Ester Formation)

Q: My yield for the ethyl ester intermediate is low (<40%). The TLC shows unreacted bromoketone. A: This indicates incomplete condensation. The Hantzsch reaction generates HBr as a byproduct, which can protonate the thioamide nitrogen, rendering it less nucleophilic.

  • Fix 1 (Scavenger): Add a mild base like NaHCO₃ (1.1 eq) or 2,6-lutidine to neutralize the HBr generated in situ. Do not use strong amines (TEA) as they can cause self-condensation of the bromoketone.

  • Fix 2 (Solvent): Switch from Ethanol to DMF or Dioxane . Ethanol is standard, but if the bromoketone has low solubility, the reaction stalls.

  • Fix 3 (Dehydration): Add activated 3Å Molecular Sieves to the reaction vessel. The condensation releases water; removing it drives the equilibrium forward.

Q: I see multiple spots on TLC during cyclization. A: This is likely due to the degradation of Ethyl Thiooxamate . Thioamides can hydrolyze or decompose under oxidative conditions.

  • Check: Verify the purity of your Ethyl Thiooxamate. It should be a yellow/orange solid. If it is dark brown or sticky, recrystallize it.

  • Protocol Adjustment: Use a 1.2 to 1.5 equivalent excess of the thiooxamate relative to the bromoketone to account for thermal decomposition.

Phase 2: Hydrolysis (The "Danger Zone")

Q: I obtained the ester, but after hydrolysis and acidification, I isolated a solid that matches the mass of the decarboxylated product (M-44). A: You likely heated the reaction during acidification or drying. Thiazole-2-carboxylic acids are electron-deficient and lose CO₂ easily.

  • Rule 1: Perform hydrolysis at Room Temperature (RT) . Do not reflux. If the ester is insoluble, use a THF/Water (3:1) mixture to solubilize it rather than heating.

  • Rule 2: Acidify with cold 1N HCl in an ice bath.

  • Rule 3: NEVER dry this product in an oven >40°C. Dry under high vacuum at RT.

Q: The product is not precipitating upon acidification. A: The thiazole nitrogen can be protonated, forming a soluble hydrochloride salt, or the product is trapped in a "oiling out" phase.

  • Optimization: Adjust pH to exactly 3-4 . Going too acidic (pH < 1) forms the soluble thiazolium salt.

  • Technique: If it oils out, scratch the glass with a spatula to induce nucleation or add a seed crystal.

Optimized Experimental Protocols

Step 1: Synthesis of Ethyl 5-(4-bromophenyl)thiazole-2-carboxylate

Target: Stable Ester Intermediate

ParameterSpecificationNote
Limiting Reagent 2-Bromo-1-(4-bromophenyl)ethan-1-one"p-Bromophenacyl bromide"
Nucleophile Ethyl Thiooxamate1.2 Equivalents
Solvent Absolute Ethanol (EtOH)0.2 M Concentration
Temperature Reflux (78°C)4–6 Hours

Procedure:

  • Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in absolute EtOH.

  • Add Ethyl Thiooxamate (1.2 eq).

  • Heat to reflux with stirring for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromoketone (

    
    ) should disappear, and a fluorescent blue spot (the thiazole) should appear (
    
    
    
    ).
  • Workup: Cool to RT. The product often crystallizes directly from the reaction mixture.

    • If solid forms: Filter and wash with cold EtOH.

    • If no solid: Concentrate solvent to 20% volume, cool to 0°C.

  • Yield Check: Expected yield >75%.

Step 2: Hydrolysis to this compound

Target: Sensitive Carboxylic Acid

ParameterSpecificationNote
Reagent LiOH or NaOH (2M aq)2.0 Equivalents
Solvent THF : Water (3:1)Crucial for solubility
Temperature Room Temperature DO NOT HEAT

Procedure:

  • Dissolve the ester from Step 1 in THF. Add the aqueous LiOH solution.

  • Stir vigorously at RT for 2–12 hours. The solution should become homogeneous.

  • Workup (Critical):

    • Dilute with water.[1]

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted ester/impurities). Discard the organic layer.

    • Cool the aqueous layer to 0°C (Ice bath).

    • Dropwise add 1N HCl until pH reaches ~3. A white/off-white precipitate should form.

  • Isolation: Filter immediately. Wash with cold water.[1]

  • Drying: Dry under vacuum over

    
     or in a desiccator. Do not use a heat lamp. 
    

Decision Logic for Troubleshooting

Use this logic tree to diagnose yield failures.

Troubleshooting Start Issue: Low Yield StepCheck Which Step? Start->StepCheck Cyclization Step 1: Cyclization StepCheck->Cyclization Hydrolysis Step 2: Hydrolysis StepCheck->Hydrolysis TLC Check TLC: Starting Material Left? Cyclization->TLC YesSM Incomplete Rxn TLC->YesSM Yes NoSM Complex Mixture TLC->NoSM No Action1 Action: Increase Temp (DMF) Add NaHCO3 YesSM->Action1 Action2 Action: Purify Thiooxamate Check Reagent Stability NoSM->Action2 MassCheck Check Mass Spec: Product Mass? Hydrolysis->MassCheck MassLow Mass = M-44 (Decarboxylated) MassCheck->MassLow M - 44 MassCorrect Mass Correct But Low Recovery MassCheck->MassCorrect M Action3 Action: LOWER Temp during hydrolysis Avoid Oven Drying MassLow->Action3 Action4 Action: Adjust pH to 3-4 (Avoid pH < 1) MassCorrect->Action4

Caption: Figure 2. Troubleshooting logic tree for yield optimization.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Organic Chemistry Portal.[2]

    • Context: General mechanism for condens
    • Link:[Link]

  • Decarboxyl

    • Source: Journal of the Chemical Society, Perkin Transactions 2 (via RSC).
    • Context: Kinetic study confirming the instability and decarboxylation mechanism of thiazole-2-carboxylic acids (specifically 2-amino and 2-phenylamino derivatives, applicable to the general scaffold).
    • Link:[Link]

  • Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one (Precursor)

    • Source: Organic Syntheses, Coll.[3] Vol. 1, p.109 (1941).

    • Context: Standard protocol for bromination of p-bromoacetophenone to generate the starting m
    • Link:[Link]

  • General Purific

    • Source: Master Organic Chemistry.
    • Context: Principles of solubility and pH swing for isolating carboxylic acids
    • Link:[Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 5-Substituted Thiazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of steric hindrance in reactions involving 5-substituted thiazoles. The thiazole ring is a cornerstone in medicinal chemistry, but its functionalization, particularly at the C5 position when a bulky substituent is present, can be notoriously difficult, leading to low yields, side reactions, and stalled projects.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and evidence-based strategies to navigate these synthetic hurdles. The content is structured in a flexible question-and-answer format, designed to address the specific issues you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common initial questions and problems faced by researchers working with sterically encumbered 5-substituted thiazoles.

Q1: What is steric hindrance in the context of 5-substituted thiazole reactions, and how do I know it's affecting my experiment?

A1: Steric hindrance is a phenomenon where the size of a substituent group on a molecule physically obstructs a reactive center, thereby slowing down or preventing a chemical reaction.[1] In the case of 5-substituted thiazoles, a bulky group at this position can block the approach of reagents or catalysts to adjacent reactive sites, most commonly the C5 position itself during cross-coupling reactions or C-H functionalization.

Common signs that steric hindrance is negatively impacting your reaction include:

  • Low or no product yield: This is the most obvious indicator, even with extended reaction times or increased temperatures.

  • Incomplete conversion: A significant amount of your starting material remains unreacted, despite using an excess of the other reagents.

  • Formation of side products: You may observe byproducts resulting from reactions at less sterically hindered sites (e.g., the C2 or C4 positions) or from the homocoupling of your reaction partners.

  • Catalyst deactivation: The steric bulk can sometimes interfere with the catalyst's ability to complete its catalytic cycle, leading to the formation of inactive catalyst species.

Q2: I'm planning a Suzuki-Miyaura coupling with a bulky boronic acid at the 5-position of a bromothiazole. What are the key factors I need to consider to ensure success?

A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is sensitive to steric effects.[2] When coupling a bulky boronic acid to a 5-bromothiazole, especially if the thiazole also has a substituent at the 4-position, careful selection of the catalyst system is paramount. The key is to use a catalyst system that can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often hindered in sterically demanding environments.

Consider the following:

  • Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can work, they often require harsh conditions.[2] Modern palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are generally more effective.

  • Ligand Choice: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos and XPhos have demonstrated high efficacy in coupling sterically hindered substrates.[2][3] These ligands promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive.[4]

  • Base and Solvent: The choice of base and solvent can also influence the outcome. A moderately strong base like K₃PO₄ or K₂CO₃ is often used.[5] Solvents such as 1,4-dioxane or a toluene/water mixture are common.[2][5]

Q3: I'm attempting a Buchwald-Hartwig amination on a 5-halothiazole with a bulky secondary amine and getting poor results. What should I troubleshoot first?

A3: The Buchwald-Hartwig amination is another powerful cross-coupling reaction that is highly dependent on the steric environment around the reaction center.[6] Low yields in the amination of 5-halothiazoles with bulky amines are a common issue.

Here’s a troubleshooting workflow:

  • Evaluate Your Ligand: As with Suzuki coupling, the ligand is crucial. For sterically demanding aminations, bulky, electron-rich biarylphosphine ligands are the go-to choice. Ligands such as tBuBrettPhos have been specifically designed for challenging C-N couplings.[7][8] These ligands stabilize the palladium catalyst and facilitate the reductive elimination step, which is often the rate-limiting step in these reactions.

  • Check Your Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[6] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.

  • Consider the Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using a 5-chlorothiazole, you will likely need a more active catalyst system than for a 5-bromothiazole.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. The reaction may require elevated temperatures, and microwave irradiation can sometimes be beneficial in driving the reaction to completion.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides more detailed, step-by-step guidance for specific, challenging reactions, complete with explanations of the underlying principles.

Scenario 1: Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid to a 5-Bromothiazole

Problem: Low yield (<20%) in the coupling of 2-isobutyl-5-bromothiazole with 2,6-dimethylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol/water.

Analysis: This is a classic case of steric hindrance. The ortho-methyl groups on the boronic acid and the isobutyl group at the 2-position of the thiazole create a sterically congested environment around the C5 position. The tetrakis(triphenylphosphine)palladium(0) catalyst is likely too bulky and not active enough to facilitate the reaction efficiently.

Solution Workflow:

Caption: Troubleshooting workflow for a sterically hindered Suzuki coupling.

Detailed Experimental Protocol (Optimized):

Materials:

  • 2-Isobutyl-5-bromothiazole

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add 2-isobutyl-5-bromothiazole (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Changes:

  • Pd(OAc)₂/SPhos: The combination of a simple palladium(II) source and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for challenging Suzuki couplings.[2] The ligand promotes the formation of a highly active, monoligated Pd(0) species that can more readily undergo oxidative addition to the sterically hindered 5-bromothiazole.

  • K₃PO₄: This base is effective in promoting the transmetalation step of the catalytic cycle without being overly harsh on sensitive functional groups.[5]

  • Dioxane/Water: This solvent system is excellent for dissolving both the organic and inorganic components of the reaction mixture.

Comparative Data (Hypothetical):

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8024<20
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012>85
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane10016>80
Scenario 2: Direct C-H Arylation of a 5-Substituted Thiazole

Problem: A direct C-H arylation of 5-(tert-butyl)thiazole with 4-bromoanisole is giving a mixture of C2 and C4 arylated products, with very little of the desired C2-arylated product.

Analysis: Direct C-H arylation is a powerful, atom-economical method, but controlling regioselectivity can be challenging, especially with substituted thiazoles.[9] The electronic properties of the thiazole ring generally favor functionalization at the C5 and C2 positions. With the C5 position blocked by a bulky tert-butyl group, the C2 position is the next most likely site for arylation. However, the reaction conditions can influence the selectivity.

Solution Workflow:

G cluster_0 Problem Identification cluster_1 Strategic Approach cluster_2 Troubleshooting Steps cluster_3 Expected Outcome A Poor Regioselectivity in C-H Arylation B Enhance C2-Selectivity A->B C Modify Catalyst/Ligand System B->C D Screen Different Bases B->D E Optimize Solvent and Additives B->E F Improved C2-Arylation Yield C->F D->F E->F

Caption: Workflow for optimizing regioselectivity in direct C-H arylation.

Detailed Experimental Protocol (Optimized for C2-Selectivity):

Materials:

  • 5-(tert-Butyl)thiazole

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a microwave vial, add 5-(tert-butyl)thiazole (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), PPh₃ (0.06 mmol, 6 mol%), and NaOtBu (2.0 mmol, 2.0 equiv).

  • Seal the vial and add anhydrous DMA (3 mL).

  • Heat the reaction mixture in a microwave reactor at 140 °C for 1-2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Rationale for Changes:

  • Pd(OAc)₂/PPh₃: For C2-selective arylation, a palladium catalyst with a specific ligand like PPh₃, in combination with a strong base, has been shown to be effective.

  • NaOtBu: A strong base like sodium tert-butoxide is often required to facilitate the C-H activation step at the less acidic C2 position.

  • Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields, especially in cases where thermal heating is sluggish.[10][11][12]

Part 3: Advanced Strategies for Overcoming Severe Steric Hindrance

For particularly challenging substrates where conventional methods fail, more advanced techniques may be necessary.

Flow Chemistry

Continuous flow chemistry offers several advantages for reactions involving sterically hindered substrates.[13] The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling reactions to be run safely at higher temperatures than in batch, which can help overcome the activation energy barrier imposed by steric hindrance.

Alternative Coupling Chemistries

When standard cross-coupling reactions are unsuccessful, it may be worth exploring alternative synthetic routes. For example, instead of a direct Suzuki coupling, one could first borylate the 5-position of the thiazole to create a thiazole-5-boronic ester, which might then be more amenable to coupling.[14]

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 4-(Methoxymethyl)
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ye, L., & Thompson, B. C. (2022). Improving the efficiency and sustainability of catalysts for direct arylation polymerization (DArP). Journal of Polymer Science, 60(3), 393-428.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025).
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Aledwan, H., Zimmermann, G., Fridman, N., et al. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv.
  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
  • Lassalas, P., Marsais, F., & Hoarau, C. (2013). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 15(8), 2233-2240.
  • Marion, N., Ecarnot, E. C., Navarro, O., Amoroso, D., Bell, A., & Nolan, S. P. (2006). (IPr)Pd(acac)Cl: An Easily Synthesized, Efficient, and Versatile Precatalyst for C−N and C−C Bond Formation. The Journal of Organic Chemistry, 71(10), 3816–3821.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416.
  • Turner, G. L., Morris, J. A., & Greaney, M. F. (2007). Direct arylation of thiazoles on water.
  • Huang, F.-D., Xu, C., Lu, D.-D., Shen, D.-S., Li, T., & Liu, F.-S. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions. The Journal of Organic Chemistry, 83(16), 9144–9155.
  • Chen, Y., & Diao, T. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 122-125.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(12), 162-184.
  • Google Patents. (2012). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. [Link]

  • Zhang, Z., & Hu, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

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Validation & Comparative

Comparative 1H NMR Spectral Analysis: A Guide to Characterizing 5-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the thiazole ring is a privileged scaffold, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern synthesis efforts. The structural elucidation of novel thiazole derivatives is paramount to understanding their function and advancing drug discovery pipelines. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for providing rapid and detailed information about molecular structure.

This guide offers an in-depth ¹H NMR spectral analysis of a key synthetic intermediate, 5-(4-Bromophenyl)thiazole-2-carboxylic acid . We will dissect its characteristic spectral features, explaining the underlying principles that govern chemical shifts, multiplicities, and coupling constants. Furthermore, to provide a richer context and highlight the diagnostic power of NMR, we will perform a comparative analysis with its non-brominated analog, 5-phenylthiazole-2-carboxylic acid . This comparison will illuminate the significant electronic influence of the bromine substituent on the spectrum, offering researchers a predictive framework for related structures. Finally, a robust, field-proven experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds is provided.

Section 1: In-Depth ¹H NMR Analysis of this compound

The structural integrity of a synthesized compound is the foundation of all subsequent biological and pharmacological evaluation. ¹H NMR spectroscopy provides a detailed fingerprint of the proton environments within a molecule. For this compound, we can predict a distinct set of signals corresponding to its unique protons.

Molecular Structure and Proton Environments

The molecule possesses three distinct proton environments, which are expected to produce signals in the ¹H NMR spectrum:

  • The Thiazole Proton (H-4): A single proton attached to the C-4 position of the thiazole ring.

  • The Phenyl Protons (H-A & H-B): Protons on the para-substituted bromophenyl ring. Due to symmetry, there are two sets of chemically equivalent protons.

  • The Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group.

The diagram below illustrates the distinct proton environments within the molecule.

Caption: Proton environments in this compound.

Predicted ¹H NMR Spectrum

Based on established principles of NMR spectroscopy, the expected signals for the target molecule, when dissolved in a suitable deuterated solvent like DMSO-d₆, are summarized below.[1] DMSO-d₆ is an excellent choice for this analysis as it readily dissolves carboxylic acids and shifts the exchangeable -COOH proton far downfield, preventing overlap with other signals.[1][2]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-COOH ~12.0 - 13.5Broad Singlet (br s)1HN/AThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[3][4] Its chemical shift is sensitive to concentration and solvent.[3]
H-4 (Thiazole) ~7.7 - 8.6Singlet (s)1HN/AThis proton is on an electron-deficient heterocyclic ring, causing a downfield shift.[5][6] It has no adjacent protons, resulting in a singlet. A similar thiazole proton in a related structure was observed as a singlet at 7.72 ppm.[7]
H-A (Phenyl) ~7.8 - 8.0Doublet (d)2H~8.5These protons are ortho to the electron-withdrawing thiazole ring, leading to deshielding. They appear as a doublet due to coupling with the adjacent H-B protons.
H-B (Phenyl) ~7.6 - 7.8Doublet (d)2H~8.5These protons are ortho to the bromine atom. The characteristic AA'BB' pattern of a para-substituted ring simplifies to two doublets.

Section 2: Comparative Analysis with 5-phenylthiazole-2-carboxylic acid

To fully appreciate the spectral features of our target compound, a comparison with its non-brominated parent, 5-phenylthiazole-2-carboxylic acid, is highly instructive. This comparison directly reveals the electronic influence of the bromine substituent on the aromatic system.

¹H NMR Data Comparison

The primary difference in the spectra will be observed in the aromatic region corresponding to the phenyl protons.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound Phenyl H-A~7.8 - 8.0Doublet
Phenyl H-B~7.6 - 7.8Doublet
5-phenylthiazole-2-carboxylic acid Phenyl H (ortho, meta, para)~7.3 - 7.5Multiplet
Discussion of Substituent Effects

The introduction of the bromine atom at the para-position has two significant effects:

  • Symmetry and Multiplicity: The bromine atom imposes C₂ symmetry on the phenyl ring. This simplifies the complex multiplet seen for the five protons of the unsubstituted phenyl ring into a clean, easily interpretable pair of doublets (an AA'BB' system). This simplification is a powerful diagnostic tool for confirming para-substitution.

  • Chemical Shift Perturbation: Bromine is an electronegative, electron-withdrawing group (via induction) but also has lone pairs that can donate electron density (via resonance). In ¹H NMR, the inductive effect typically dominates, causing a general downfield shift of all aromatic protons compared to unsubstituted benzene. The comparison with 5-phenylthiazole-2-carboxylic acid shows how this substituent effect further fine-tunes the chemical shifts of the phenyl protons.

The logic of this comparative analysis is outlined in the workflow below.

Comparative_Analysis_Logic cluster_0 Target Compound Analysis cluster_1 Reference Compound Analysis A 5-(4-Bromophenyl)thiazole- 2-carboxylic acid B Predicted Spectrum: - Thiazole Singlet - Two Phenyl Doublets (AA'BB') - COOH Broad Singlet A->B Predict E Compare Spectra B->E C 5-phenylthiazole- 2-carboxylic acid D Predicted Spectrum: - Thiazole Singlet - Complex Phenyl Multiplet - COOH Broad Singlet C->D Predict D->E F Conclusion: Bromine substituent simplifies the phenyl signal from a multiplet to two doublets. E->F Infer

Caption: Logic flow for comparing spectra to determine substituent effects.

Section 3: Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following section details a robust, step-by-step methodology for the analysis of this compound.

Workflow for Data Acquisition and Processing

NMR_Workflow cluster_prep cluster_acq cluster_proc cluster_analysis prep 1. Sample Preparation acq 2. Data Acquisition prep->acq Insert into Spectrometer proc 3. Data Processing acq->proc Generate FID analysis 4. Spectral Analysis proc->analysis Generate Spectrum prep_a Weigh 5-10 mg of sample prep_b Dissolve in 0.7 mL DMSO-d6 prep_c Transfer to NMR tube acq_a Lock and Shim acq_b Set Acquisition Parameters (zg30, NS=16, D1=2s) acq_c Acquire Data proc_a Fourier Transform proc_b Phase and Baseline Correction proc_c Reference to Solvent Peak (DMSO-d6 at 2.50 ppm) analysis_a Integrate Peaks analysis_b Assign Signals analysis_c Determine Coupling Constants

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Bromophenyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Bromophenyl thiazoles are a class of heterocyclic compounds that form the structural core of numerous molecules in medicinal chemistry and materials science. Accurate structural elucidation is paramount in the development of these molecules, and mass spectrometry (MS), particularly under electron ionization (EI), stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the EI-MS fragmentation patterns of bromophenyl thiazoles. We will explore the foundational principles governing their fragmentation, present standardized experimental protocols, and offer a comparative analysis of fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of these important heterocyclic motifs.

Part I: Foundational Principles of Fragmentation in Halogenated Heterocycles

Understanding the fragmentation of bromophenyl thiazoles requires a grasp of several key principles, from the initial ionization event to the characteristic signatures imparted by the bromine atom and the heterocyclic ring system.

Electron Ionization (EI) and the Molecular Ion

Electron ionization is a hard ionization technique where the analyte molecule (M) is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).

The 70 eV standard is used ubiquitously because it provides sufficient energy to induce fragmentation in a reproducible manner, creating a characteristic "fingerprint" for a given compound and allowing for comparison with extensive spectral libraries.[1][2] The molecular ion is often the peak with the highest mass-to-charge ratio (m/z) in the spectrum and its identification is the first step in spectral interpretation.

The Isotopic Signature of Bromine

A critical diagnostic feature in the mass spectra of brominated compounds is the prominent isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any fragment containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two m/z units (the [M]+• and [M+2]+• peaks).[3][4] This 1:1 doublet is an unmistakable indicator of the presence of bromine in an ion.

General Fragmentation Pathways

The fragmentation of the bromophenyl thiazole molecular ion is driven by the distribution of charge and radical sites, leading to the formation of more stable daughter ions. The most common pathways include:

  • Loss of the Halogen: The C-Br bond can cleave, leading to the loss of a bromine radical (Br•), resulting in a [M-Br]⁺ cation. This is a common fragmentation mode for aromatic halides.[3]

  • Heterocyclic Ring Cleavage: The thiazole ring, an aromatic heterocycle, can undergo characteristic cleavages. Common losses include neutral molecules like hydrogen cyanide (HCN), thioformyl radical (HCS•), or acetylene (C₂H₂), leading to stable fragment ions.[5][6]

  • Cleavage at the Phenyl-Thiazole Bond: The bond connecting the two aromatic rings can rupture, leading to ions corresponding to the bromophenyl cation or the thiazole cation, depending on which fragment retains the charge.

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the heteroatom (sulfur or nitrogen in the thiazole ring), which can be a significant pathway in substituted thiazoles.[7]

Part II: Experimental Protocol for Mass Spectrometry Analysis

To ensure the generation of high-quality, reproducible data, a standardized experimental approach is crucial. The following protocol outlines a robust methodology for the analysis of bromophenyl thiazoles using EI-MS.

Sample Preparation
  • Dissolution: Dissolve approximately 0.1-1.0 mg of the bromophenyl thiazole sample in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: For high-sensitivity instruments, further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the MS inlet system.

Instrumentation and Parameters

The following parameters are recommended for a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe analysis.

ParameterRecommended SettingRationale
Mass Spectrometer Quadrupole, Ion Trap, or TOFProvides good resolution and sensitivity for this mass range.
Inlet System Gas Chromatography (GC) or Direct Insertion ProbeGC is preferred for volatile samples or mixture analysis to ensure sample purity. A direct probe is suitable for pure, less volatile solids.
Ionization Source Electron Ionization (EI)Standard for creating reproducible fragmentation and library matching.[1][2]
Ionization Energy 70 eVMaximizes ionization efficiency and produces standardized, library-comparable spectra.[1][2]
Source Temperature 200-250 °CPrevents sample condensation in the source while minimizing thermal degradation.
Mass Range m/z 40-400Adequately covers the molecular ion and expected fragment ions for typical bromophenyl thiazoles.
GC Column (if used) 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)A non-polar column suitable for separating aromatic compounds.
GC Oven Program Start at 100°C, ramp at 10°C/min to 280°CA general-purpose program that provides good separation for many thiazole derivatives.

Part III: Comparative Analysis of Bromophenyl Thiazole Fragmentation

The fragmentation pattern is highly dependent on the specific structure of the molecule, including the point of attachment between the phenyl and thiazole rings. Here we compare the fragmentation of two common isomers.

Case Study: 4-(4-Bromophenyl)-2-aminothiazole

The mass spectrum of 4-(4-bromophenyl)-2-aminothiazole serves as an excellent example. The molecular weight is 255.13 g/mol .[8] The mass spectrum will exhibit a characteristic molecular ion cluster at m/z 254 and 256.

A study on synthesized substituent phenyl thiazole compounds indicated that they share similar fragmentation mechanisms.[9] For 4-(4-bromophenyl)-2-aminothiazole, key fragments can be postulated based on general principles.

  • Molecular Ion (M+•): m/z 254/256. This is the intact molecule minus one electron.

  • Loss of H₂CN₂ (cyanamide): The amino group and adjacent nitrogen can be eliminated. [M - 42]+• would result in an ion at m/z 212/214.

  • Bromophenyl Cation: Cleavage of the phenyl-thiazole bond can yield the bromophenyl cation at m/z 155/157.

  • Thiazole Ring Fragmentation: Cleavage of the thiazole ring itself can lead to various smaller fragments.

Data Summary and Comparison

The following table summarizes the expected key ions for a generic 4-(4-bromophenyl)thiazole. The relative abundances are illustrative and can vary based on instrumentation and specific substitutions.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment StructureFragmentation Pathway
238 / 240[C₉H₆BrNS]+•Molecular Ion (M+•)
211 / 213[C₈H₅BrS]+•M - HCN
155 / 157[C₆H₄Br]⁺Bromophenyl cation
134[C₉H₆NS]⁺M - Br•
102[C₅H₄S]⁺•Thiophenyl radical cation from ring cleavage
76[C₆H₄]⁺•Phenyl radical cation after loss of Br•
Visualizing the Fragmentation Pathway

The fragmentation of bromophenyl thiazoles can be visualized to better understand the relationships between the ions. Below is a proposed pathway for a generic 4-(4-bromophenyl)thiazole.

G M Molecular Ion [C₉H₅BrN•S]⁺ m/z 238/240 F1 [M - HCN]⁺ m/z 211/213 M->F1 - HCN F2 [M - Br•]⁺ m/z 159 M->F2 - Br• F3 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 M->F3 Ring Cleavage F4 [C₆H₄]⁺• m/z 76 F3->F4 - Br•

Sources

Strategic IR Analysis of Thiazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

In the landscape of heterocyclic drug design, thiazole carboxylic acids (TCAs) are pivotal scaffolds. Found in blockbuster drugs like Febuxostat (xanthine oxidase inhibitor) and various cephalosporins, the thiazole ring offers a unique lipophilic profile and metabolic stability compared to its bioisosteres, oxazole and imidazole.

However, rapid validation of these intermediates during synthesis is often bottlenecked by the need for NMR. Infrared (IR) Spectroscopy provides a faster, non-destructive alternative for real-time decision-making. This guide objectively compares the spectral characteristics of TCAs against their critical alternatives (isosteres and derivatives), providing a self-validating protocol for identification and reaction monitoring.

Spectral Fingerprint Analysis: Thiazole vs. Bioisosteres

Distinguishing a thiazole core from oxazole or imidazole is critical when scouting for bioisosteres. While all three share aromatic C=N characteristics, the heteroatom substitution creates distinct "fingerprint" shifts.

Comparative Characteristic Bands (Wavenumbers in cm⁻¹)
Spectral FeatureThiazole Carboxylic Acid (Target)Oxazole Carboxylic Acid (Alternative)Imidazole Carboxylic Acid (Alternative)Mechanistic Causality
C=N Stretch 1450 – 1550 (Strong)1550 – 1650 (Strong)1550 – 1650 (Strong)The heavier Sulfur atom in thiazole increases the reduced mass (

), lowering the vibrational frequency compared to Oxygen or Nitrogen.
C-X Ring Stretch 600 – 800 (C-S, Weak/Med)1000 – 1200 (C-O-C, Strong)N/AC-S bonds are longer and weaker than C-O, shifting absorption to the fingerprint region.
N-H Stretch Absent Absent 2600 – 3200 (Broad)Imidazole (unsubstituted) possesses an N-H moiety capable of strong H-bonding, obscuring the C-H region.
C=O (Acid) 1680 – 1725 1690 – 17301650 – 1700Conjugation efficiency varies.[1] Imidazole is more electron-rich (basicity), often lowering C=O freq via resonance donation.

Analyst Insight: The "dead giveaway" for Thiazole is the absence of the strong C-O-C band (1000-1200 cm⁻¹) seen in Oxazoles and the absence of the broad N-H band seen in Imidazoles, combined with a lower frequency C=N stretch.

Reaction Monitoring: Acid vs. Derivatives[2][3]

The most common workflow involves converting the carboxylic acid to an ester (protection) or amide (coupling). IR is superior to TLC for confirming conversion because it quantifies the shift in the Carbonyl (C=O) region.

Functional Group Interconversion Table
Functional GroupC=O Frequency (cm⁻¹)O-H / N-H RegionDiagnostic Change
Carboxylic Acid (Starting Material) 1680 – 1720 2500 – 3300 (Very Broad, "Hairy beard")Strong H-bonding dimers lower the C=O frequency.
Ester (Intermediate) 1735 – 1750 AbsentShift Up: Loss of H-bonding and inductive effect of -OR raises C=O frequency by ~30 cm⁻¹.
Amide (Product) 1640 – 1690 3100 – 3500 (Sharp Doublet for 1°)Shift Down: Resonance donation from Nitrogen weakens the C=O bond, lowering frequency.
Acid Chloride (Activated) 1770 – 1800 AbsentMajor Shift Up: Inductive withdrawal by Cl dominates, stiffening the C=O bond.

Detailed Band Assignment for Thiazole Carboxylic Acids

When analyzing a spectrum for a compound like Thiazole-4-carboxylic acid , look for this specific pattern.

A. The Carboxyl "Warhead"
  • O-H Stretch (3300–2500 cm⁻¹): Look for the characteristic broad envelope.[2][3][4][5][6] In solid-state (ATR), this is due to the formation of stable cyclic dimers.

  • C=O Stretch (1680–1720 cm⁻¹): This band is intense.

    • Isomer Nuance:2-COOH derivatives often absorb at slightly lower frequencies than 4-COOH or 5-COOH due to the direct conjugation with the electron-deficient C=N bond, though crystal packing forces often dominate these subtle electronic shifts.

  • C-O Stretch (1210–1320 cm⁻¹): Strong band, often coupled with O-H in-plane bending (1395–1440 cm⁻¹).

B. The Thiazole "Scaffold"
  • Ring Breathing (1000–1400 cm⁻¹): A series of sharp bands. Specific assignment requires DFT, but the pattern is reproducible.

  • C-H Stretch (3000–3100 cm⁻¹): Weak, sharp peaks just above 3000 cm⁻¹, diagnostic of aromatic/heteroaromatic protons.[6]

Experimental Protocol: High-Fidelity ATR Acquisition

Objective: Obtain a publication-quality spectrum of a high-melting thiazole solid without KBr pellet preparation.

Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe Crystal.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Crucial: Thiazoles are sulfur-rich; ensure no residue from previous metallic couplings remains.

  • Background Scan: Collect 16 scans of the ambient air to subtract CO₂ (2350 cm⁻¹) and H₂O moisture.

  • Sample Loading: Place ~2-5 mg of the solid TCA directly onto the crystal center.

  • Compression: Lower the anvil. Apply pressure until the "Energy Bar" or throughput signal stabilizes.

    • Why? TCAs are hard, crystalline solids. Poor contact yields noisy spectra. High pressure ensures the evanescent wave penetrates the sample.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 32 (for routine) or 64 (for publication).

  • Post-Processing: Apply "ATR Correction" (if comparing to literature transmission data) to account for depth of penetration dependence on wavelength.

Visualization: Decision Logic & Monitoring

Figure 1: Spectral Identification Decision Tree

This logic flow allows rapid classification of the heterocyclic core based on IR data.

ThiazoleID Start Unknown Heterocycle Carboxylic Acid CheckOH Is there a broad O-H stretch (2500-3300 cm⁻¹)? Start->CheckOH CheckCOC Is there a strong C-O-C band (1000-1200 cm⁻¹)? CheckOH->CheckCOC Yes NotAcid Not a Carboxylic Acid (Check Ester/Salt) CheckOH->NotAcid No CheckNH Is there a broad N-H band (distinct from OH)? CheckCOC->CheckNH No Oxazole Oxazole Carboxylic Acid (C=N >1550 cm⁻¹) CheckCOC->Oxazole Yes (Strong) CheckCN Check C=N Frequency CheckNH->CheckCN No Imidazole Imidazole Carboxylic Acid (N-H present) CheckNH->Imidazole Yes Thiazole Thiazole Carboxylic Acid (C=N ~1450-1550 cm⁻¹) (C-S ~600-800 cm⁻¹) CheckCN->Thiazole Low (1450-1550) CheckCN->Oxazole High (>1550)

Caption: Decision tree for distinguishing Thiazole Carboxylic Acids from isosteres using characteristic IR bands.

Figure 2: Reaction Monitoring Pathway

Tracking the conversion of Thiazole Acid to Amide (e.g., in peptide coupling).

ReactionMonitor Acid Starting Material Thiazole-COOH C=O: ~1700 cm⁻¹ OH: Broad Activated Activated Acid->Activated SOCl₂ or EDC (C=O Shift Up) Product Product Thiazole-Amide C=O: ~1650 cm⁻¹ NH: Sharp Doublet Activated->Product R-NH₂ (C=O Shift Down)

Caption: Spectral shifts observed during the activation and coupling of Thiazole Carboxylic Acids.

References

  • Pérez-Peña, J., González-Dávila, H., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters. Link

  • LibreTexts Chemistry. (2020). Spectroscopy of Carboxylic Acid Derivatives. Link

  • Halasa, A., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Link

  • TutorChase. (2023).[7] IR Spectroscopy of Carboxylic Acids. Link

Sources

Crystal structure data for 5-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Analysis of 5-(4-Bromophenyl)thiazole-2-carboxylic Acid: A Comparative Crystallographic Approach

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 5-arylthiazole-2-carboxylic acid motif is of significant interest to researchers in drug development for its potential to engage with biological targets through a combination of hydrogen bonding, aromatic, and halogen interactions.

This guide provides a comprehensive analysis of this compound, a molecule of interest for its potential applications in drug design. In the absence of a publicly deposited crystal structure for this specific compound, this guide will adopt a comparative analytical approach. We will leverage available crystallographic and experimental data from structurally similar analogs to infer and predict the solid-state characteristics of the title compound. This methodology mirrors the practical challenges and deductive reasoning frequently employed in chemical and pharmaceutical research.

This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for structural analysis when primary crystallographic information is unavailable.

The Target Molecule: this compound

This compound combines three key functional moieties: a thiazole heterocycle, a carboxylic acid, and a bromophenyl ring. This combination presents specific opportunities for molecular interactions:

  • Carboxylic Acid: A strong hydrogen bond donor and acceptor, capable of forming robust dimeric synthons that heavily influence crystal packing.

  • Thiazole Ring: The nitrogen and sulfur heteroatoms can act as weak hydrogen bond acceptors and participate in π-stacking interactions.

  • Bromophenyl Group: The bromine atom is a potential halogen bond donor, an increasingly recognized and exploited interaction in crystal engineering and drug design. The phenyl ring itself is prone to π-π and CH-π interactions.

Given the biological activities of related compounds, such as c-Met kinase inhibitors and metallo-β-lactamase inhibitors, understanding the three-dimensional structure and intermolecular interactions of this molecule is critical for rational drug design.[3][4]

Comparative Structural Analysis

To predict the crystallographic features of this compound, we will compare it against two key analogs for which experimental data is available: its structural isomer and a related thiadiazole derivative with known crystal structures.

Analog 1: The Isomer - 4-(4-Bromophenyl)thiazole-2-carboxylic Acid

The simple transposition of the bromophenyl group from position 5 to position 4 of the thiazole ring can have significant consequences for molecular symmetry and crystal packing. While a full crystal structure is not available, synthetic and basic characterization data have been reported.[3]

Property4-(4-Bromophenyl)thiazole-2-carboxylic acidThis compound
Molecular Formula C₁₀H₆BrNO₂S[5]C₁₀H₆BrNO₂S
Molecular Weight 284.13 g/mol [5]284.13 g/mol
Melting Point 117–119 °C[3]Data Not Available
CAS Number 886366-94-5[5]Data Not Available

The positional change from a 5-substituted to a 4-substituted phenyl ring alters the overall molecular shape, which directly impacts how the molecules arrange themselves in a crystal lattice. This can influence physical properties such as melting point, solubility, and bioavailability. The synthetic route to the 4-bromo isomer often involves the Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone, a foundational method in heterocyclic chemistry.[6]

Analog 2: The Heterocyclic Variant - 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

A close structural analog for which crystal structure data is available is 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.[7] While this compound features a thiadiazole instead of a thiazole and an amine instead of a carboxylic acid, its 5-(4-Bromophenyl) substitution pattern is identical, making it a valuable comparison for understanding the role of the bromophenyl group in crystal packing.

The crystal structure of this molecule, particularly when co-crystallized with carboxylic acids, reveals robust hydrogen-bonding networks.[8] In one such co-crystal, a heterodimer is formed through a cyclic hydrogen-bonding motif involving the carboxylic acid and the thiadiazole's nitrogen and amine group.[8]

Crystallographic Parameter5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Co-crystal[7][8]
CCDC Number 717882
Key Interactions Heterodimer formation via cyclic N-H···O and O-H···N hydrogen bonds.
Molecular Conformation Nearly planar conformation between the thiadiazole and benzene rings.

This data strongly suggests that our target molecule, this compound, will also be dominated by strong, directional hydrogen bonds, most likely forming a classic carboxylic acid dimer.

Experimental Protocols: Synthesis and Crystallization

To obtain crystal structure data, a logical and well-documented experimental plan is essential. The following protocols are based on established methods for the synthesis and crystallization of thiazole carboxylic acids.

Protocol 1: Synthesis of Thiazole Carboxylic Acids

The synthesis of thiazole-2-carboxylic acids can be achieved through various methods, including the oxidation of a 2-methylthiazole precursor or by building the ring through a Hantzsch-type synthesis.[6][9]

Objective: To synthesize a 5-arylthiazole-2-carboxylic acid derivative.

Methodology:

  • Reaction Setup: To a solution of the appropriate starting materials (e.g., ethyl 2-amino-5-arylthiazole-carboxylate) in a suitable solvent like ethanol, add a hydrolyzing agent such as sodium hydroxide.

  • Reflux: Heat the mixture to reflux for a period of 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The heat provides the necessary activation energy for the saponification of the ester.

  • Workup: After cooling the reaction mixture to room temperature, acidify it with a dilute acid (e.g., 1M HCl) until the pH reaches approximately 2. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water to remove inorganic salts and then dry it under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. The choice of solvent and method is critical.

Objective: To grow single crystals suitable for X-ray diffraction.

Methodology:

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) for their ability to fully dissolve the compound when heated and allow it to slowly precipitate upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion: Place a vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a "non-solvent" (a solvent in which the compound is poorly soluble). The vapor of the non-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine-tipped tool and mount them for analysis.

Workflow for Crystallographic Analysis

The process from a synthesized powder to a solved crystal structure follows a defined workflow. This ensures that the data collected is of high quality and that the resulting structure is accurate.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Recrystallization/ Diffusion Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Experiment Mounting->Diffraction Goniometer Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Output Final Output: - Atomic Coordinates - Bond Lengths/Angles - Packing Diagrams Validation->Output

Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

Predicted Structural Features and Interactions

Based on the comparative analysis, we can predict the likely structural motifs of this compound in the solid state.

  • Carboxylic Acid Dimer: The most probable and dominant interaction will be the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a highly robust and predictable synthon in crystal engineering.

  • Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It could interact with the nitrogen or sulfur atoms of the thiazole ring or the carbonyl oxygen of the carboxylic acid on an adjacent molecule (C-Br···N, C-Br···S, or C-Br···O). These interactions would serve to link the primary hydrogen-bonded dimers into larger 1D, 2D, or 3D networks.

  • π-π Stacking: The planar phenyl and thiazole rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

G cluster_dimer Primary Dimer Formation cluster_network Supramolecular Network M1 Molecule A M2 Molecule B M1->M2 O-H···O Hydrogen Bond D1 Dimer 1 D2 Dimer 2 D1->D2 C-Br···N/O Halogen Bond D3 Dimer 3 D2->D3 π-π Stacking

Caption: Predicted intermolecular interactions for the target molecule.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, a robust hypothesis of its solid-state behavior can be formulated through a comparative analysis of its structural analogs. The evidence strongly suggests a structure dominated by carboxylic acid hydrogen-bond dimers, which are further organized into a supramolecular architecture by a combination of halogen bonding and π-π stacking interactions.

This guide underscores a critical principle in modern chemical research: in the absence of direct data, a logical, evidence-based comparative approach provides invaluable predictive power. For researchers in drug development, these predicted structural insights can guide the design of new analogs with optimized solid-state properties, ultimately impacting their efficacy and developability as therapeutic agents. The experimental protocols and workflows detailed herein provide a clear roadmap for obtaining the definitive crystallographic data required to validate these predictions.

References

  • PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Lynch, D. E., et al. (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid. Acta Crystallographica Section C, C69, 1034–1038. Available via ResearchGate. [Link]

  • PubChem. Ethyl 5-phenylthiazole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.[Link]

  • Google Patents.Processes for preparing thiazole carboxylic acids. US3274207A.
  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Korean Chemical Society, 30(5), 3647. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • PubChem. Thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • El-Faham, A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. [Link]

  • Mollard, C., et al. (2010). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ACS Medicinal Chemistry Letters, 1(6), 282–286. [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for the Analysis of 5-(4-Bromophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(4-Bromophenyl)thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry. Thiazole derivatives are integral scaffolds in numerous pharmacologically active agents, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. As a key building block or intermediate in the synthesis of novel drug candidates, the purity and identity of this compound must be unequivocally established. This is where the critical role of a reference standard comes into play.

A reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and potency of a substance in an analytical assay. The integrity of analytical data is fundamentally dependent on the quality of the reference standard used. This guide provides an in-depth comparison of the types of reference standards available, outlines the necessary analytical techniques for their qualification, and presents a detailed protocol for purity determination, empowering researchers and drug development professionals to make informed decisions for their analytical needs.

Part 1: A Comparative Overview of Reference Standard Grades

The term "reference standard" is not monolithic; it encompasses several grades, each with distinct levels of characterization, traceability, and intended use. The choice of standard is a critical decision that directly impacts the validity of analytical results. The primary distinction lies in the rigor of the certification and the traceability of the assigned value, often governed by international standards like ISO 17034 and ISO/IEC 17025[4][5].

FeaturePrimary Compendial StandardCertified Reference Material (CRM)Secondary / Working StandardResearch Grade Material
Issuing Body Pharmacopeias (e.g., USP, EP, BP)[6]ISO 17034 Accredited Manufacturer[4][5]User's Laboratory (In-house)Chemical Supplier
Traceability Highest level of metrological traceability to SI units.Metrologically traceable to a primary standard or SI units.Traceable to a primary standard or CRM.Generally not traceable.
Certification Official monograph with established use.Comprehensive Certificate of Analysis (CoA) with certified property values and uncertainty.Qualified in-house with supporting data.Basic CoA with purity estimate (e.g., ≥95%).
Intended Use Definitive standard for pharmacopeial assays; calibration and identification.Calibration, method validation, quality control; serves as a primary standard where no pharmacopeial standard exists.[7]Routine quality control, system suitability checks.Early-stage R&D, synthesis starting material.
Cost HighestHighModerateLow

Causality in Selection:

  • For regulatory submissions or GMP environments: The use of a Primary Compendial Standard or a CRM is non-negotiable. Their established traceability and certified values provide the highest level of confidence and are required to meet regulatory scrutiny.

  • For validating a new in-house method: A CRM is the ideal choice. Its certified purity value with a stated uncertainty is essential for accurately determining the performance characteristics of your method (e.g., accuracy, precision).

  • For routine daily analysis: A well-characterized in-house secondary standard, qualified against a primary standard or CRM, is a cost-effective and practical solution.

  • For exploratory synthesis: A research-grade material is often sufficient, with the understanding that its purity is not rigorously certified and may require further in-house verification before use in critical applications.

Part 2: Essential Analytical Techniques for Standard Qualification

A comprehensive Certificate of Analysis for a high-quality reference standard of this compound should include data from multiple orthogonal (different and independent) analytical techniques. This approach ensures that the identity is confirmed and purity is not overestimated.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms. The chemical shifts and coupling constants should be consistent with the proposed structure of this compound.[8][9]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing strong evidence for the chemical formula.[10][11]

  • Purity Assessment & Impurity Profiling:

    • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for non-volatile organic molecules. An HPLC method, typically with UV or Diode Array Detection (DAD), is used to separate the main component from any related substance impurities. A mass balance approach, where the area percent of the main peak is corrected for other impurities, is the most accurate way to assign purity.

    • Residual Solvent Analysis (GC-HS): Gas Chromatography with Headspace sampling is used to detect and quantify any remaining solvents from the synthesis and purification process.

    • Water Content (Karl Fischer Titration): This is the most accurate method for determining the water content in the material, which is crucial for calculating the purity on an anhydrous basis.

    • Inorganic Impurities (Sulphated Ash/Residue on Ignition): This test quantifies the amount of non-volatile inorganic impurities present in the material.

Part 3: Experimental Workflow & Protocols

Analytical Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification and use of a new reference standard in a regulated laboratory environment.

G Workflow for Reference Standard Management cluster_0 Procurement & Initial Assessment cluster_1 In-House Verification & Qualification cluster_2 Implementation & Use A Select & Procure Standard (e.g., CRM from ISO 17034 Vendor) B Review Vendor's Certificate of Analysis (CoA) A->B Verify C Identity Confirmation (NMR, MS) B->C Qualify D Purity Analysis (HPLC-UV, GC, KF) B->D Qualify E Generate Internal Qualification Report C->E D->E F Release for Use in QC Laboratory E->F Approve G Use in Assays: (Calibration, System Suitability, Sample Analysis) F->G H Ongoing Stability Testing F->H

Caption: A typical workflow for reference standard qualification and use.

Protocol: Purity Determination by HPLC-UV

This protocol provides a starting point for developing a robust method for the purity analysis of this compound. Method development and validation are essential to ensure its suitability.

1. Rationale:

  • Column: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for retaining moderately polar to non-polar aromatic compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and water with a small amount of acid (e.g., orthophosphoric or formic acid) is used. The acid protonates the carboxylic acid moiety, ensuring a consistent charge state and sharp peak shape.[12]

  • Detection: UV detection is selected based on the chromophores (thiazole and bromophenyl rings) present in the molecule. A preliminary UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

2. Materials & Equipment:

  • This compound reference standard

  • HPLC system with UV/DAD detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (or Formic acid), analytical grade

  • Volumetric flasks and pipettes

  • Analytical balance

3. Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~100 µg/mL.

    • Prepare working solutions by further dilution as required for linearity and validation experiments.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: λmax (e.g., ~272 nm, to be verified)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis & Data Processing:

    • Inject a blank (diluent), followed by the standard solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Note: For a certified value, this result must be corrected for water content and residual solvents to provide a mass balance purity.

4. System Validation (Trustworthiness): The described method must be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensure the method can resolve the main peak from potential impurities and degradation products.

  • Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Measure the agreement between a measured value and the true value (e.g., by spiking with known impurity amounts).

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts) of the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Part 4: Data Visualization and Structure

Chemical Structure

Caption: Structure of this compound.

Conclusion

The selection of a reference standard for this compound is a foundational step that dictates the quality and reliability of all subsequent analytical work. While research-grade materials are suitable for initial discovery, progression into development and quality control mandates the use of highly characterized materials, such as Certified Reference Materials (CRMs) or Primary Compendial Standards. A thorough understanding of the different grades of standards, coupled with a robust in-house verification using orthogonal analytical techniques like HPLC, MS, and NMR, ensures data integrity. By following the principles and protocols outlined in this guide, researchers and scientists can confidently select, qualify, and implement the appropriate reference standards to support their drug development and research objectives.

References

  • Title: Certified Reference Materials Source: Merck Millipore URL
  • Title: Pharmaceutical Analytical Standards | Buy Reference Materials Source: ZeptoMetrix URL
  • Title: Pharmaceutical Impurities Certified Reference Materials Source: Alfa Chemistry URL
  • Title: Analytical Reference Materials for Pharma QC Source: Sigma-Aldrich URL
  • Title: Pharmaceutical Reference Standards Source: LGC Standards URL
  • Source: PMC (PubMed Central)
  • Title: Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic Source: The Royal Society of Chemistry URL
  • Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: ResearchGate URL
  • Title: Thiazole-5-carboxylic acid Source: Chem-Impex URL
  • Title: Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL
  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: ResearchGate URL
  • Title: 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5)
  • Title: 4-(4-Bromophenyl)
  • Title: 5-(4-Bromophenyl)
  • Title: 4-(4-Bromophenyl)-2-(4-chlorophenyl)
  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli Source: Springer URL
  • Source: US Pharmacopeia (USP)
  • Title: 4-(4-Bromophenyl)
  • Title: 5-(4-Nitrophenyl)
  • Title: (PDF) Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)
  • Title: 2-(4-Bromophenyl)
  • Title: 5-(4-Bromophenyl)
  • Title: HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization Source: ResearchGate URL
  • Title: Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)
  • Title: Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)
  • Title: 4-(4-Bromophenyl)-2-(4-fluorophenyl)
  • Source: csbsju.
  • Title: Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl)
  • Source: wjgnet.
  • Title: Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge Source: UNL Digital Commons URL
  • Title: US3274207A - Processes for preparing thiazole carboxylic acids Source: Google Patents URL

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(4-Bromophenyl)thiazole-2-carboxylic acid

[1]

Executive Summary: Immediate Action Plan

5-(4-Bromophenyl)thiazole-2-carboxylic acid is a halogenated organic acid.[1] It must NOT be disposed of in general organic waste streams, non-halogenated solvent waste, or municipal drains.[1]

  • Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1][2]

  • Critical Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[1]

  • Immediate Action: Segregate from non-halogenated solvents and strong bases.[1]

Chemical Profile & Hazard Logic

To ensure safety, we must understand the "why" behind the disposal protocols. This compound possesses three distinct functional groups that dictate its handling:

Functional GroupChemical RiskDisposal Implication
Carboxylic Acid (-COOH) Acidic; pH < 2 in solution.[1]Incompatibility: Do not mix with cyanides, sulfides, or strong bases (exothermic reaction).[1]
Aryl Bromide (-Br) Halogenated organic.[1]Incineration: Must go to a facility with HBr scrubbers.[1] Burning in standard kilns releases corrosive acid gas.[1]
Thiazole Ring Nitrogen/Sulfur heterocycle.[1][3]Toxicity: Potential respiratory irritant; combustion yields SOx/NOx gases.[1]

Key Physical Properties:

  • State: Solid (typically off-white to yellow powder).[1]

  • Solubility: Low in water; soluble in DMSO, DMF, Methanol.[1]

  • Signal Word: WARNING (Causes skin/eye irritation, H315/H319).[1][3]

Step-by-Step Disposal Protocol

Phase A: Waste Characterization & Segregation

The Golden Rule: Never mix halogenated and non-halogenated wastes.[1]

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns.[1] If you introduce bromine (this compound), you contaminate the fuel source, causing corrosion in the kiln and illegal emissions of HBr.[1]

Phase B: Container Selection
  • For Solid Waste (Pure Compound):

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Do not use metal containers (acidic nature may corrode metal over time).[1]

  • For Liquid Waste (Solutions in DMSO/Methanol):

    • Use a standard solvent waste carboy (HDPE or Glass).[1]

    • Crucial: Ensure the carboy is tagged "Halogenated Solvent Waste."[1]

Phase C: Labeling Procedures

Regulatory compliance (RCRA/CLP) requires specific labeling.[1] Do not use generic "Waste" labels.

  • Constituents: List "this compound" clearly.

  • Hazards: Check "Toxic," "Irritant," and "Corrosive" (if in acidic solution).[1]

  • Coding: If your facility uses color codes, this belongs in the Red/Yellow Stripe category (Halogenated).[1]

Phase D: Bench-to-Pickup Workflow

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidContainerPlace in HDPE Wide-Mouth Jar(Separate from Sharps)SolidPath->SolidContainerIncompCheckCRITICAL CHECK:Is the solution Basic (pH > 10)?LiquidPath->IncompCheckLabelingLabeling:1. Full Chemical Name2. Check 'Halogenated'3. Hazard: Irritant/AcidSolidContainer->LabelingLiquidContainerPour into 'Halogenated Waste' Carboy(Compatible: DMSO, DMF, MeOH)LiquidContainer->LabelingIncompCheck->LiquidContainerNo (Acidic/Neutral)NeutralizeNeutralize to pH 6-8(Prevent Exotherm)IncompCheck->NeutralizeYes (Risk of Heat)Neutralize->LiquidContainerStorageStore in Satellite Accumulation Area(Secondary Containment)Labeling->StorageDisposalFinal Disposal:High-Temp Incineration(w/ Acid Scrubbers)Storage->Disposal

Figure 1: Decision tree for the safe segregation and packaging of brominated thiazole waste.

Emergency Contingencies: Spill Management

If a spill occurs, the acidic and irritant nature of the compound dictates the response.[1]

Scenario A: Dry Powder Spill
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1]

  • Containment: Do not dry sweep if dust generation is likely.[1] Cover with a damp paper towel to weigh down the powder.[1]

  • Cleanup: Scoop material into a disposable container.

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue, then rinse with water.[1]

Scenario B: Liquid Solution Spill
  • Absorb: Use a polypropylene pad or vermiculite.[1]

  • Neutralize: If the spill is large and acidic, sprinkle sodium carbonate (soda ash) around the perimeter, working inward until fizzing stops.[1]

  • Disposal: Collect all absorbent materials as Chemical Waste (Solid), not regular trash.[1]

Scientific Rationale: Why Incineration?

Landfilling halogenated organics is restricted in many jurisdictions (RCRA/EPA) due to the risk of groundwater leaching.[1] The only validated destruction method for this compound is High-Temperature Incineration .[1]

  • Mechanism: At temperatures >1000°C, the carbon skeleton oxidizes to CO2.[1]

  • Bromine Fate: The bromine atom is liberated as HBr gas.[1][4][5]

  • Scrubbing: The incineration facility uses a caustic scrubber (NaOH spray) to capture the HBr, converting it to NaBr (salt) and water, preventing acid rain formation.[1] This is why segregation from non-halogenated waste (which may not go to a scrubbed incinerator) is vital.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 554215, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (Structural Analog Safety Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[1][6] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
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5-(4-Bromophenyl)thiazole-2-carboxylic acid
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5-(4-Bromophenyl)thiazole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.